Product packaging for (2,2-Dichloroethenyl)cyclopropane(Cat. No.:)

(2,2-Dichloroethenyl)cyclopropane

Cat. No.: B8254528
M. Wt: 137.00 g/mol
InChI Key: KHBCHWFRVFRJED-UHFFFAOYSA-N
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Description

(2,2-Dichloroethenyl)cyclopropane is a valuable synthetic intermediate in organic chemistry and drug discovery. Its structure combines a strained, high-energy cyclopropane ring with a reactive dichloroethenyl group, making it a versatile precursor for constructing complex molecular architectures. The cyclopropane ring is a common motif in medicinal chemistry, where it acts as a conformational constraint to enhance a molecule's stability, potency, and selectivity by locking its geometry into a bioactive conformation . The dichloroethenyl side chain offers multiple handles for further chemical modification through various reactions, including cross-couplings and nucleophilic substitutions, enabling researchers to diversify the molecular scaffold efficiently. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. For more information on the properties and handling of this chemical, researchers can consult safety data sheets and the compound's specific PubChem entry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Cl2 B8254528 (2,2-Dichloroethenyl)cyclopropane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroethenylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBCHWFRVFRJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,2-Dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing (2,2-dichloroethenyl)cyclopropane and its derivatives. This class of compounds is of significant interest in medicinal chemistry and agrochemistry, forming the core scaffold of synthetic pyrethroids like permethrin and cypermethrin. The guide details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic routes using logical diagrams.

Core Synthesis Pathways

The synthesis of (2,2-dichloroethenyl)cyclopropanes can be broadly categorized into three main approaches:

  • Dichlorocarbene Addition to Alkenes and Dienes: This is a widely employed and efficient method. Dichlorocarbene (:CCl₂), a highly reactive intermediate, is typically generated in situ and reacts with a suitable alkene or diene to form the dichlorocyclopropane ring.

  • Intramolecular Cyclization: This pathway involves the base-promoted cyclization of a suitably functionalized acyclic precursor, where the cyclopropane ring is formed through an intramolecular nucleophilic substitution.

  • Modification of Existing Cyclopropane Scaffolds: In this approach, a pre-existing cyclopropane-containing molecule is chemically transformed to introduce the 2,2-dichloroethenyl moiety.

Dichlorocarbene Addition to Alkenes and Dienes

The addition of dichlorocarbene to carbon-carbon double bonds is a direct and stereospecific method for the synthesis of gem-dichlorocyclopropanes.[1][2] The stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2]

Dichlorocarbene Generation

Dichlorocarbene is typically generated by the alpha-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base.[2] Common bases include potassium tert-butoxide (KOtBu) and aqueous sodium hydroxide (NaOH).

Phase-Transfer Catalysis (PTC)

For reactions involving an aqueous base and an organic substrate, phase-transfer catalysis is a highly effective technique. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, TEBA), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where the dichlorocarbene is generated in close proximity to the alkene substrate. This enhances reaction rates and yields.

Experimental Protocol: Dichlorocyclopropanation of 1,3-Butadiene via PTC

This protocol is adapted from general procedures for dichlorocarbene addition to dienes.

Materials:

  • 1,3-Butadiene

  • Chloroform (CHCl₃)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBA)

  • Dichloromethane (CH₂Cl₂) (as solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 1,3-butadiene in dichloromethane is prepared.

  • A catalytic amount of benzyltriethylammonium chloride (TEBA) is added to the solution.

  • The mixture is vigorously stirred while a 50% aqueous solution of sodium hydroxide is added dropwise from the dropping funnel. The reaction is exothermic and may require external cooling to maintain the desired temperature (typically room temperature).

  • After the addition is complete, the reaction mixture is stirred for an additional 4-6 hours at room temperature.

  • The mixture is then diluted with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Intramolecular Cyclization

This method provides access to densely functionalized (2,2-dichloroethenyl)cyclopropanes. A notable example is the base-promoted intramolecular cyclization of 4,4-dichloro-2-butenoic acid derivatives.[3][4][5][6]

Experimental Protocol: Synthesis of Ethyl 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane-1-carboxylate

This protocol is based on the intramolecular cyclization of a dimerized product of a 4,4-dichloro-2-butenoic acid derivative.[4][5]

Materials:

  • Dimerized ethyl 4,4-dichloro-2-butenoate precursor

  • Tetrabutylammonium fluoride (TBAF)

  • Dioxane (solvent)

Procedure:

  • The dimerized precursor is dissolved in dioxane.

  • Tetrabutylammonium fluoride (TBAF) is added as the base.

  • The reaction mixture is stirred at 50 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Modification of Existing Cyclopropane Scaffolds

This approach is particularly relevant in the synthesis of specific isomers of compounds like permethrinic acid, a key precursor to pyrethroid insecticides.[7][8]

Experimental Protocol: Preparation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

This process often starts from an ester of the target acid.

Materials:

  • Ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • The starting ester is dissolved in methanol.

  • An aqueous solution of potassium hydroxide is added, and the mixture is heated to reflux.

  • The reaction is monitored until the hydrolysis of the ester is complete.

  • The methanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Quantitative Data Summary

The following table summarizes representative yields and diastereoselectivities for the synthesis of this compound derivatives.

Synthesis PathwaySubstrateProductYield (%)Diastereomeric Ratio (dr)Reference
Dichlorocarbene Addition1,3-DienesPolysubstituted vinyl cyclopropanesHighVaries with diene structure[9][10]
Intramolecular CyclizationDimer of ethyl 4,4-dichloro-2-butenoateFunctionalized (2,2-dichlorovinyl)cyclopropane7083:17[4][5]
Intramolecular CyclizationDimer of tert-butyl 4,4-dichloro-2-butenoateFunctionalized (2,2-dichlorovinyl)cyclopropane6181:19[4][5]

Spectroscopic Data

The structure of this compound and its derivatives is confirmed by standard spectroscopic methods.

¹H NMR: The proton NMR spectra of these compounds typically show characteristic signals for the cyclopropyl protons and the vinylic proton. Long-range coupling between the cyclopropyl proton and the proton on the adjacent carbon of the substituent can sometimes be observed.[11]

¹³C NMR: The carbon NMR spectra will show distinct signals for the carbons of the cyclopropane ring, the dichloro-substituted vinyl carbons, and any other carbons in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.[12][13][14][15] For the parent cyclopropane, due to its symmetry, only one signal is observed in the ¹³C NMR spectrum.[14]

Mandatory Visualizations

Synthesis_Pathways cluster_0 Dichlorocarbene Addition cluster_1 Intramolecular Cyclization cluster_2 Modification of Cyclopropane Precursors 1,3-Butadiene 1,3-Butadiene This compound This compound 1,3-Butadiene->this compound + :CCl2 Dichlorocarbene Dichlorocarbene 4,4-dichloro-2-butenoic_acid_derivative 4,4-dichloro-2-butenoic acid derivative Functionalized_this compound Functionalized This compound 4,4-dichloro-2-butenoic_acid_derivative->Functionalized_this compound Base (e.g., TBAF) Permethrinic_acid_ester Permethrinic acid ester Permethrinic_acid Permethrinic acid (a this compound derivative) Permethrinic_acid_ester->Permethrinic_acid Hydrolysis (e.g., KOH) Chloroform Chloroform Chloroform->Dichlorocarbene α-elimination Strong_Base Strong Base (e.g., NaOH, KOtBu) Experimental_Workflow_PTC start Start: Prepare Reaction Mixture reactants Combine 1,3-Butadiene, CH2Cl2, and TEBA start->reactants addition Add 50% aq. NaOH dropwise with vigorous stirring reactants->addition reaction Stir for 4-6 hours at room temperature addition->reaction workup Work-up: Dilute with water, separate layers reaction->workup extraction Extract aqueous layer with CH2Cl2 workup->extraction drying Combine organic layers, wash, and dry (MgSO4) extraction->drying purification Remove solvent and purify by vacuum distillation drying->purification product Product: This compound purification->product

References

An In-depth Technical Guide to the Physicochemical Properties of (2,2-dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-dichloroethenyl)cyclopropane, also known as 1,1-dichloro-2-vinylcyclopropane, is a chlorinated hydrocarbon of significant interest as a key intermediate in the synthesis of synthetic pyrethroid insecticides. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and reactivity. Due to the limited availability of experimental data for the parent compound, this guide also incorporates information on closely related derivatives to provide a thorough understanding of this chemical class. All quantitative data is presented in structured tables, and detailed experimental protocols for representative syntheses are included. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance clarity.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. While experimental data for the parent compound is limited, the following table summarizes the available information. For context, computed properties for related structures are also provided.

PropertyThis compound1,1-dichloro-2,2-dimethylcyclopropane1,1-dichloro-2-ethyl-2-methylcyclopropane
CAS Number 694-33-7694-16-6[1][2]53799-96-5[3]
Molecular Formula C₅H₆Cl₂C₅H₈Cl₂[1][2]C₆H₁₀Cl₂[3]
Molecular Weight 137.01 g/mol 139.02 g/mol [1]153.05 g/mol [3]
Physical Form LiquidLiquidLiquid
Boiling Point 122.5 °C (at 730 Torr)119-120 °CNot available
Density 1.151 g/mL at 25 °CNot availableNot available
Refractive Index n20/D 1.474Not availableNot available
Flash Point 29.4 °CNot availableNot available
logP (octanol/water) Not available2.590 (Crippen Calculated)[1]3.1 (Computed by XLogP3)[3]
Solubility Sparingly soluble in water.log10WS = -2.48 (Crippen Calculated)[1]Not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of cyclopropane derivatives exhibit characteristic chemical shifts and coupling constants. The high degree of strain in the three-membered ring influences the electronic environment of the nuclei.

  • ¹H NMR: Protons on a cyclopropane ring are typically shielded and appear at higher fields (lower ppm values) compared to their acyclic counterparts. For substituted cyclopropanes, the chemical shifts are influenced by the electronic effects of the substituents. Long-range coupling between cyclopropyl protons and adjacent protons can also be observed.[4]

  • ¹³C NMR: The carbon atoms of a cyclopropane ring also show characteristic upfield shifts. For the parent cyclopropane, the ¹³C chemical shift is -2.7 ppm.[5] The presence of electronegative chlorine atoms and the vinyl group in this compound would be expected to shift the signals of the adjacent carbons downfield.

Infrared (IR) Spectroscopy

The IR spectrum of cyclopropane-containing compounds shows characteristic absorption bands. Key absorptions for vinylcyclopropanes include:

  • C-H stretching of the cyclopropane ring: around 3080-3000 cm⁻¹

  • C-H stretching of the vinyl group: around 3100-3000 cm⁻¹

  • C=C stretching of the vinyl group: around 1640 cm⁻¹

  • Cyclopropane ring deformation ("ring breathing"): a characteristic band near 1020 cm⁻¹

The presence of C-Cl bonds would also give rise to stretching vibrations in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of chlorinated compounds is characterized by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation of vinylcyclopropanes can proceed through various pathways, including cleavage of the cyclopropane ring and fragmentation of the vinyl group.

Synthesis and Reactivity

This compound and its derivatives are valuable synthetic intermediates, particularly in the production of pyrethroid insecticides.

Synthesis

A common method for the synthesis of gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene. For this compound, this would involve the reaction of dichlorocarbene with 1,3-butadiene. Dichlorocarbene can be generated in situ from chloroform and a strong base.

Experimental Protocol: Representative Synthesis of a Vinylcyclopropane Derivative

The following is a representative protocol for the synthesis of a vinylcyclopropane derivative, which can be adapted for the synthesis of this compound. This protocol describes the synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.[6]

  • Isomerization of 1,4-dihalobutene-2: A mixture of trans- and cis-1,4-dihalobutene-2 is isomerized to the trans isomer using a catalytic amount of a thiol or anhydrous hydrogen bromide/chloride with UV light or a chemical initiator.[6]

  • Cyclocondensation: The resulting trans-1,4-dihalobutene-2 is immediately reacted with a dialkyl malonate in the presence of a metallic alkoxide in an alcoholic solution.[6]

  • Workup and Purification: The reaction mixture is worked up and the product is purified by distillation to yield the dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.[6]

Synthesis_Workflow Synthesis Workflow for a Vinylcyclopropane Derivative cluster_isomerization Isomerization cluster_cyclocondensation Cyclocondensation dihalobutene cis/trans-1,4-Dihalobutene-2 isomerization Isomerization Catalyst (e.g., Thiol, HBr/HCl, UV) dihalobutene->isomerization trans_dihalobutene trans-1,4-Dihalobutene-2 isomerization->trans_dihalobutene cyclocondensation Cyclocondensation Reaction trans_dihalobutene->cyclocondensation malonate Dialkyl Malonate malonate->cyclocondensation alkoxide Metallic Alkoxide alkoxide->cyclocondensation workup Workup & Purification (Distillation) cyclocondensation->workup Reaction Mixture product Dialkyl 2-Vinylcyclopropane- 1,1-dicarboxylate workup->product

Synthesis of a vinylcyclopropane derivative.
Reactivity

Vinylcyclopropanes are known to undergo a variety of reactions, primarily involving the opening or rearrangement of the strained cyclopropane ring.

  • Ring-Opening Reactions: The cyclopropane ring can be opened by various reagents, including Brønsted and Lewis acids, as well as through radical and metal-catalyzed pathways.[7][8] The presence of the vinyl group can influence the regioselectivity of the ring opening.

  • Vinylcyclopropane-Cyclopentene Rearrangement: Under thermal or photochemical conditions, vinylcyclopropanes can rearrange to form cyclopentenes.[9] The pyrolysis of 1,1-dichloro-2-vinylcyclopropane is reported to yield 2-chlorocyclopentadiene.[10]

  • Cycloaddition Reactions: The vinylcyclopropane moiety can act as a three-carbon or five-carbon component in cycloaddition reactions, leading to the formation of larger ring systems.

Reactivity_Pathways Reactivity of this compound cluster_rearrangement Rearrangement cluster_ring_opening Ring Opening cluster_cycloaddition Cycloaddition start This compound rearrangement Vinylcyclopropane- Cyclopentene Rearrangement start->rearrangement Thermal/Photochemical Conditions ring_opening Ring Opening start->ring_opening Acids, Metals, Radicals cycloaddition Cycloaddition Reactions start->cycloaddition With Dienophiles/Dipoles cyclopentene Chlorinated Cyclopentene Derivatives rearrangement->cyclopentene opened_chain Functionalized Open-Chain Products ring_opening->opened_chain larger_rings Larger Carbocyclic Systems cycloaddition->larger_rings

Key reactivity pathways of vinylcyclopropanes.

Biological Activity and Applications

The primary application of this compound and its derivatives is in the synthesis of pyrethroid insecticides.[11][12] The parent compound itself is not known to have significant biological activity.

Role in Pyrethroid Synthesis

This compound is a precursor to the acid moiety of several important pyrethroids, such as permethrin and cypermethrin.[11] These insecticides are esters of a substituted cyclopropanecarboxylic acid and an alcohol.

Mechanism of Action of Pyrethroids

Pyrethroids act as neurotoxins in insects by targeting the voltage-gated sodium channels in nerve cell membranes. They bind to the open state of these channels, preventing their closure and leading to prolonged depolarization of the nerve membrane. This results in hyperexcitation, paralysis, and ultimately the death of the insect.

Pyrethroid_MoA Mechanism of Action of Pyrethroid Insecticides cluster_neuron Insect Neuron pyrethroid Pyrethroid Insecticide na_channel Voltage-Gated Sodium Channel pyrethroid->na_channel Binds to open_channel Open Sodium Channel na_channel->open_channel Keeps in Open State na_influx Na+ Influx open_channel->na_influx depolarization Membrane Depolarization na_influx->depolarization hyperexcitation Hyperexcitation depolarization->hyperexcitation Leads to Prolonged paralysis Paralysis hyperexcitation->paralysis Causes death Insect Death paralysis->death Results in

Signaling pathway of pyrethroid neurotoxicity.

Conclusion

This compound is a valuable chemical intermediate with a rich and diverse reactivity profile stemming from its strained cyclopropane ring and reactive vinyl group. While a comprehensive dataset of its physicochemical properties is not yet complete, this guide consolidates the available information and provides context through the examination of related compounds. Its central role in the synthesis of pyrethroid insecticides underscores its importance in agrochemistry. Further research to fully characterize the spectroscopic properties and explore the synthetic utility of this molecule is warranted.

References

An In-depth Technical Guide on the Discovery and History of (2,2-dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-dichloroethenyl)cyclopropane, a halogenated cyclopropane derivative, has its roots in the pioneering work on carbene chemistry. This technical guide delves into the historical discovery, synthesis, and chemical properties of this compound. It provides a detailed examination of its synthesis via the addition of dichlorocarbene to 1,3-butadiene, outlines key experimental protocols, and presents its physicochemical and spectroscopic data. The document also explores the reactivity of the vinyl and dichlorocyclopropyl functional groups and discusses its applications as a building block in organic synthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of carbene chemistry. In 1954, W. von E. Doering and A. Kentaro Hoffmann published a seminal paper describing the addition of dichlorocarbene (:CCl₂) to olefins. This reaction, which forms gem-dichlorocyclopropanes, became a cornerstone of modern organic synthesis. Dichlorocarbene is typically generated in situ from chloroform and a strong base, such as potassium tert-butoxide.

The first synthesis of this compound, also known as 1,1-dichloro-2-vinylcyclopropane, was achieved by applying Doering and Hoffmann's methodology to 1,3-butadiene. This reaction provided a straightforward route to a bifunctional molecule containing both a reactive vinyl group and a strained dichlorocyclopropane ring, opening avenues for further chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 694-33-7[1]
Molecular Formula C₅H₆Cl₂[1]
Molecular Weight 137.01 g/mol [1]
Appearance Liquid[1]
Density 1.151 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.474[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the [2+1] cycloaddition of dichlorocarbene to 1,3-butadiene.

General Reaction Scheme

G 1,3-Butadiene 1,3-Butadiene Product This compound 1,3-Butadiene->Product :CCl2

Caption: Synthesis of this compound.

Experimental Protocol: Generation of Dichlorocarbene and Cyclopropanation

Materials:

  • Chloroform (CHCl₃)

  • Potassium tert-butoxide (t-BuOK)

  • 1,3-Butadiene

  • Anhydrous solvent (e.g., pentane or diethyl ether)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A solution of 1,3-butadiene in the chosen anhydrous solvent is prepared in a reaction vessel under an inert atmosphere and cooled to a low temperature (typically between -78 °C and 0 °C).

  • A solution or slurry of potassium tert-butoxide in the same solvent is added to the cooled butadiene solution.

  • Chloroform is then added dropwise to the stirred reaction mixture. The in situ generation of dichlorocarbene and its subsequent reaction with butadiene is an exothermic process, and the temperature should be carefully controlled.

  • After the addition of chloroform is complete, the reaction is allowed to stir at low temperature for a specified period, followed by gradual warming to room temperature.

  • The reaction mixture is then quenched with water or a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Note: The yield for this reaction can vary depending on the specific conditions, but yields in the range of 60-80% have been reported for the addition of dichlorocarbene to various olefins.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons and the cyclopropyl protons. The vinyl group will exhibit a complex splitting pattern (dd, ddt) in the range of 5.0-6.0 ppm. The cyclopropyl protons will appear at higher field, typically between 1.0 and 2.5 ppm, with geminal and vicinal couplings.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two vinyl carbons and the three cyclopropyl carbons, one of which is a quaternary carbon bonded to the two chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the C-H stretching of the vinyl and cyclopropyl groups, the C=C stretching of the vinyl group (around 1640 cm⁻¹), and the C-Cl stretching vibrations (typically in the fingerprint region below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M⁺, M+2, M+4). Fragmentation patterns will likely involve the loss of chlorine atoms and cleavage of the cyclopropane ring.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the presence of two reactive functional groups.

Reactions of the Vinyl Group

The vinyl group can undergo a variety of transformations, including:

  • Addition reactions: Halogenation, hydrohalogenation, and hydration.

  • Oxidation: Ozonolysis or dihydroxylation to form aldehydes, carboxylic acids, or diols.

  • Polymerization: Radical or transition-metal-catalyzed polymerization.

  • Metathesis reactions: Cross-metathesis with other olefins.

Reactions of the Dichlorocyclopropane Ring

The dichlorocyclopropane ring can undergo several characteristic reactions:

  • Reductive dehalogenation: Treatment with reducing agents like sodium in liquid ammonia or zinc dust can lead to the corresponding monochlorocyclopropane or the parent vinylcyclopropane.

  • Ring-opening reactions: Under thermal or acidic conditions, the strained cyclopropane ring can open to form various acyclic or rearranged cyclic products. For instance, vinylcyclopropanes are known to undergo thermal rearrangement to cyclopentenes.[2]

  • Substitution reactions: Nucleophilic substitution of the chlorine atoms is generally difficult but can be achieved under specific conditions.

Applications in Synthesis

The unique combination of a vinyl group and a dichlorocyclopropane ring makes this compound a valuable intermediate for the synthesis of more complex molecules, including natural products and agrochemicals. The cyclopropane unit can act as a conformational constraint or a precursor to other functional groups.

Logical Relationships and Experimental Workflows

The synthesis and purification of this compound follows a logical workflow.

G A Reactant Preparation (1,3-Butadiene, t-BuOK, Solvent) B In Situ Generation of :CCl2 (Addition of Chloroform) A->B Low Temperature C Cyclopropanation Reaction B->C D Reaction Quench C->D E Workup (Extraction and Washing) D->E F Purification (Distillation) E->F G Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound, a product of the historic Doering-Hoffmann reaction, remains a relevant and versatile building block in modern organic synthesis. Its straightforward preparation and the presence of two distinct reactive functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development, including the synthesis of novel drug candidates and other functional materials.

References

An In-depth Technical Guide to the Stereoisomers of (2,2-dichloroethenyl)cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-dichloroethenyl)cyclopropane derivatives are a class of compounds of significant interest in the fields of medicinal chemistry and materials science. The rigid cyclopropane ring and the functionalized dichloroethenyl group provide a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents and specialized polymers. A key feature of these compounds is the existence of multiple stereoisomers, arising from the substituted cyclopropane ring. Understanding the distinct properties and synthesis of each stereoisomer is crucial for harnessing their full potential in various applications.

This technical guide provides a comprehensive overview of the stereoisomers of this compound compounds, with a particular focus on the well-studied derivative, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, often referred to as permethrinic acid. This guide will cover the synthesis, separation, and physicochemical properties of these stereoisomers, presenting data in a clear and accessible format.

Stereoisomerism in this compound Derivatives

The presence of two stereogenic centers on the cyclopropane ring (at C1 and the carbon atom bearing the dichloroethenyl group) gives rise to four possible stereoisomers. These can be categorized into two pairs of enantiomers, which are also diastereomers of each other (cis and trans isomers).

The four stereoisomers are:

  • cis-(+)-isomer

  • cis-(-)-isomer

  • trans-(+)-isomer

  • trans-(-)-isomer

The cis and trans designations refer to the relative orientation of the substituents on the cyclopropane ring. In the cis isomer, the substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The (+) and (-) designations refer to the direction in which each enantiomer rotates plane-polarized light.

Physicochemical Properties

The distinct spatial arrangements of the stereoisomers of this compound derivatives lead to differences in their physical and chemical properties. A comprehensive compilation of these properties is essential for their identification, separation, and application. The following table summarizes the available quantitative data for the stereoisomers of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

Propertycis-(±)-racematetrans-(±)-racemate(1R,3R)-(+)-cis(1S,3S)-(-)-cis(1R,3S)-(+)-trans(1S,3R)-(-)-trans
Melting Point (°C) 95-96[1]95-96.5[2]Not availableNot availableNot availableNot available
Boiling Point (°C) 291 (Predicted)[1]290.6 (Predicted)[2]Not availableNot availableNot availableNot available
Optical Rotation [α]D 00+33.5° (c=1, CCl4)-33.5° (c=1, CCl4)+25.5° (c=1, CCl4)-25.5° (c=1, CCl4)
CAS Number 59042-49-8[1]59042-50-1[2][3]55667-40-8[4]Not available55701-03-6[5]55701-09-2[3]

Experimental Protocols

The synthesis and separation of the individual stereoisomers of this compound derivatives require specific and carefully controlled experimental procedures.

Synthesis of Racemic cis/trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

A common route for the synthesis of the racemic mixture of cis and trans isomers involves the reaction of an appropriate precursor with a source of dichlorocarbene. A detailed protocol for a related transformation is the synthesis of the corresponding acid chloride from the carboxylic acid.

Protocol for the Synthesis of (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride [5]

  • Reaction Setup: In a suitable reaction flask, create a slurry of 400 g (1.913 moles) of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid in thionyl chloride.

  • Addition of Reagent: Add the remaining thionyl chloride (total volume of 412.6 g, 5.74 moles) dropwise to the stirred slurry under a nitrogen atmosphere.

  • Reaction Time: Continue stirring the reaction mixture at room temperature overnight.

  • Purification: The crude product is purified by distillation at 66°-67° C under a vacuum of 0.5 mm of Hg.

  • Yield: This procedure yields 426.4 g of 98% pure (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.

Resolution of Stereoisomers

The separation of the racemic mixture into its constituent enantiomers is typically achieved through classical resolution using a chiral resolving agent. This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Protocol for the Preparation of (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid [6]

  • Salt Formation: Dissolve a 1:1 cis:trans mixture of racemic 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (420 mg, 2 mmol) and l-ephedrine (340 mg, 2 mmol) in hot acetonitrile (15 ml). An additional 114 mg (0.67 mmol) of l-ephedrine is added.

  • Crystallization: Allow the solution to cool, which results in the precipitation of the diastereomeric salt of the (+)-cis isomer with l-ephedrine.

  • Isolation of Salt: Isolate the precipitated salt by filtration.

  • Hydrolysis: Hydrolyze the isolated salt by adding 1 N aqueous hydrochloric acid (6 ml).

  • Extraction: Extract the mixture with diethyl ether.

  • Washing and Drying: Wash the organic layer with 1 N hydrochloric acid, followed by a saturated aqueous sodium chloride solution. Dry the organic layer over magnesium sulfate.

  • Solvent Removal: Distill the solvent under vacuum to yield the free acid.

Logical Relationships in Stereoisomer Synthesis and Separation

The overall process of obtaining pure stereoisomers of this compound derivatives follows a logical workflow, starting from the synthesis of a racemic mixture and proceeding to the separation of the desired isomers.

logical_workflow racemic_synthesis Synthesis of Racemic cis/trans Mixture diastereomer_separation Separation of cis and trans Diastereomers racemic_synthesis->diastereomer_separation cis_racemate Racemic cis-isomer diastereomer_separation->cis_racemate trans_racemate Racemic trans-isomer diastereomer_separation->trans_racemate cis_resolution Chiral Resolution of cis-isomer cis_racemate->cis_resolution trans_resolution Chiral Resolution of trans-isomer trans_racemate->trans_resolution cis_enantiomers cis-(+) and cis-(-) Enantiomers cis_resolution->cis_enantiomers trans_enantiomers trans-(+) and trans-(-) Enantiomers trans_resolution->trans_enantiomers

Caption: Workflow for obtaining pure stereoisomers.

Conclusion

The stereoisomers of this compound compounds represent a versatile platform for the development of new molecules with tailored properties. A thorough understanding of their synthesis, separation, and distinct physicochemical characteristics is paramount for their effective utilization. This guide provides a foundational resource for researchers and professionals working with these fascinating and potentially valuable compounds. Further research into the biological activities and potential signaling pathway interactions of the individual stereoisomers will undoubtedly open up new avenues for their application in drug discovery and development.

References

Toxicological Profile of (2,2-dichloroethenyl)cyclopropane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for (2,2-dichloroethenyl)cyclopropane is scarce in publicly available scientific literature. This guide therefore focuses on the toxicological profile of its closely related and more extensively studied derivative, Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester (CAS No. 61898-95-1). This compound serves as a critical intermediate in the synthesis of pyrethroid insecticides. The data presented herein for this methyl ester provides valuable insights into the potential hazards of related this compound compounds.

Data Presentation

The following tables summarize the key quantitative toxicological data for Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester.

Table 1: Acute Toxicity
SpeciesRoute of AdministrationEndpointValueClinical Signs Observed
Rat (male and female)Oral (gavage)LD50> 5000 mg/kg bw[1]Abdominogenital staining, ataxia, chromodacryorrhea, chromorhinorrhea, cyanosis, diarrhea, exophthalmos, lacrimation, decreased locomotion, oral discharge, prostration, and recumbency.[1]
Rat (male and female)InhalationLC50 (6-hour exposure)> 0.35 mg/L (saturated vapor)[1]Squinting eyes, excessive lacrimation, red perinasal fur, and irregular breathing patterns.[1]
Table 2: Developmental and Reproductive Toxicity
SpeciesStudy TypeRoute of AdministrationNOAEL (Maternal Toxicity)LOAEL (Maternal Toxicity)NOAEL (Developmental Toxicity)LOAEL (Developmental Toxicity)Key Findings
RatReproductive/Developmental Toxicity Screening (OECD TG 421)Oral (gavage)450 mg/kg-bw/day[1]900 mg/kg-bw/day[1]450 mg/kg-bw/day[1]900 mg/kg-bw/day[1]At the LOAEL, decreased litter size and body weights, and increased mortality in offspring were observed.[1]
Table 3: Genotoxicity
AssayTest SystemMetabolic ActivationResult
In vitroNot specifiedWith and withoutNon-genotoxic[1]
Table 4: Carcinogenicity
SpeciesStudy TypeRoute of AdministrationResult
Data not available---

Experimental Protocols

Detailed experimental protocols for the specific studies on Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester are not publicly available. However, the studies were likely conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the types of studies performed.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance and allows for its classification.[2][3][4][5][6]

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle for at least 5 days prior to the study to allow for acclimatization.

  • Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is typically kept low (e.g., not exceeding 1 ml/100g body weight for aqueous solutions).

  • Dose Levels: A stepwise procedure is used, starting with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any existing information about the substance's toxicity.

  • Procedure:

    • A group of three animals is dosed at the selected starting dose.

    • If mortality occurs in two or three of the animals, the test is repeated at a lower dose level.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no mortality is observed, the test is repeated at the next higher dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The LD50 is determined based on the dose level at which mortality is observed. The substance is then classified according to the Globally Harmonised System (GHS).

Acute Inhalation Toxicity (based on OECD Guideline 403)

This guideline describes procedures to assess the health hazards of a substance upon short-term inhalation exposure.[7][8][9][10][11]

  • Test Animals: Healthy, young adult rodents (commonly rats) are used.

  • Exposure System: Animals are exposed in a dynamic inhalation exposure system that allows for the generation of a stable, breathable atmosphere of the test substance at a known concentration.

  • Exposure Conditions: Animals are typically exposed for a fixed duration, often 4 hours, to the test substance as a gas, vapor, or aerosol.

  • Dose Levels: A limit test at a high concentration or a series of at least three concentrations are used to determine the LC50.

  • Observations: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for an observation period of at least 14 days. Body weight is also recorded.

  • Endpoint: The LC50, the concentration of the substance in the air that is lethal to 50% of the exposed animals, is calculated.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.[12][13]

  • Test Animals: Pregnant female rodents (e.g., rats) or non-rodents (e.g., rabbits) are used.

  • Dose Administration: The test substance is administered daily, typically by oral gavage, from the time of implantation to the day before the scheduled caesarean section.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not death or severe suffering.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout the study.

  • Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

  • Endpoints: The study identifies the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) for both maternal and developmental toxicity.

Mandatory Visualization

As no specific signaling pathways have been identified for this compound or its derivatives, the following diagrams illustrate the general experimental workflows for key toxicological assessments based on OECD guidelines.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_decision Decision Making cluster_outcomes Outcomes acclimatization Animal Acclimatization (≥ 5 days) dose_prep Dose Formulation acclimatization->dose_prep start_dose Select Starting Dose (e.g., 2000 mg/kg) dose_prep->start_dose dose_g1 Dose Group 1 (n=3) start_dose->dose_g1 observe_g1 Observe for 14 days (Mortality & Clinical Signs) dose_g1->observe_g1 decision1 Mortality in ≥ 2 animals? observe_g1->decision1 lower_dose Test Lower Dose decision1->lower_dose Yes higher_dose Test Higher Dose decision1->higher_dose No classify Classify Substance (GHS) lower_dose->classify higher_dose->classify

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis cluster_result Result strain_prep Prepare Bacterial Strains (e.g., Salmonella typhimurium his-) mix_no_s9 Mix: Bacteria + Test Substance strain_prep->mix_no_s9 s9_prep Prepare S9 Mix (for metabolic activation) mix_with_s9 Mix: Bacteria + Test Substance + S9 s9_prep->mix_with_s9 test_substance_prep Prepare Test Substance (multiple concentrations) test_substance_prep->mix_no_s9 test_substance_prep->mix_with_s9 plate Plate on Histidine-deficient Agar mix_no_s9->plate mix_with_s9->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count evaluation Significant Increase in Revertants vs. Control? count->evaluation mutagenic Mutagenic evaluation->mutagenic Yes non_mutagenic Non-Mutagenic evaluation->non_mutagenic No

Caption: Workflow for the Ames Mutagenicity Test.

References

Environmental Fate of (2,2-dichloroethenyl)cyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate of (2,2-dichloroethenyl)cyclopropane is limited in publicly available literature. This guide provides an in-depth analysis based on the well-documented environmental behavior of structurally related compounds, primarily pyrethroid insecticides, which share the this compound moiety. The information presented herein serves as a predictive overview and should be supplemented with experimental data for the specific compound of interest.

Introduction

This compound is a key structural component of several synthetic pyrethroid insecticides. Understanding its environmental fate is crucial for assessing the overall environmental impact of these widely used pesticides. This technical guide synthesizes available information on the biodegradation, photodegradation, hydrolysis, and soil sorption of structurally related compounds to predict the environmental behavior of this compound and its primary degradation products.

Predicted Environmental Fate and Degradation Pathways

The primary route of degradation for compounds containing the this compound structure, particularly pyrethroid insecticides, is the cleavage of the ester linkage. This process can be mediated by microbial enzymes (biodegradation), sunlight (photodegradation), or variations in pH (hydrolysis). The cleavage results in the formation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) and a corresponding alcohol or aldehyde.

The subsequent fate of DCCA is a critical aspect of the overall environmental persistence. While it is generally understood that DCCA can be further degraded by microorganisms, eventually leading to mineralization to CO₂, the detailed enzymatic pathways and intermediate metabolites are not well-elucidated in current scientific literature. The dichlorovinyl group is anticipated to undergo transformations similar to other chlorinated ethenes, which can be degraded under both aerobic and anaerobic conditions.

Biodegradation

Microbial degradation is a significant pathway for the dissipation of pyrethroids in soil and aquatic environments. The initial and most rapid step is the hydrolysis of the ester bond by carboxylesterase enzymes, which are common in a wide range of soil microorganisms.

Key Points:

  • The cyclopropane ring is generally stable to microbial attack initially.

  • The dichlorovinyl group may undergo reductive dechlorination under anaerobic conditions or co-metabolic oxidation under aerobic conditions.

  • Complete mineralization of the cyclopropane ring to CO₂ has been observed, but the specific enzymatic pathways are a knowledge gap.

Diagram of Predicted Biodegradation Pathway:

parent This compound -containing compound dcca 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarboxylic acid (DCCA) parent->dcca Ester Hydrolysis (Carboxylesterases) other_metabolite Corresponding Alcohol/ Aldehyde Metabolite parent->other_metabolite Ester Hydrolysis (Carboxylesterases) intermediates Further Degradation Intermediates dcca->intermediates Microbial Ring Cleavage & Dechlorination mineralization CO2 + H2O + Cl- intermediates->mineralization

Caption: Predicted primary biodegradation pathway.

Photodegradation

Photodegradation on soil surfaces and in aquatic environments can contribute to the transformation of this compound-containing compounds. The primary photoreactions involve photoisomerization, cleavage of the ester bond, and dechlorination.

Key Points:

  • The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizers.

  • Photoproducts can be numerous and may include isomers and products of decarboxylation and dechlorination.

Hydrolysis

Hydrolysis is an important abiotic degradation process, particularly in alkaline aquatic environments. The ester linkage is susceptible to base-catalyzed hydrolysis.

Key Points:

  • Hydrolysis is generally slow under acidic and neutral conditions.

  • The rate of hydrolysis increases significantly with increasing pH.

Soil Sorption

Compounds containing the this compound moiety, especially the parent pyrethroids, are expected to exhibit strong sorption to soil and sediment. This is primarily due to their low water solubility and high octanol-water partition coefficients (Kow).

Key Points:

  • Sorption is a key factor controlling the mobility and bioavailability of these compounds in the environment.

  • Strong sorption reduces leaching into groundwater but can lead to accumulation in soil and sediment.

  • The primary metabolite, DCCA, is expected to be more mobile than the parent compound due to its higher water solubility.

Quantitative Data Summary

The following tables summarize available quantitative data for the environmental fate of several pyrethroid insecticides containing the this compound structure. This data can be used to estimate the behavior of this compound itself.

Table 1: Biodegradation Half-lives in Soil

CompoundSoil TypeHalf-life (days)Reference
PermethrinSandy Loam10 - 40[1]
CypermethrinVarious30 - 60[2]
DeltamethrinSilt Loam23 - 81[3]
BifenthrinVarious65 - 250[4]

Table 2: Photodegradation Half-lives

CompoundMatrixHalf-lifeReference
CypermethrinAqueous SolutionVaries with pH (faster at higher pH)[5]
DeltamethrinSoil Surface7 - 15 days[3]

Table 3: Hydrolysis Half-lives

CompoundpHTemperature (°C)Half-lifeReference
Permethrin725Stable[1]
Permethrin92529 - 48 days[1]
Deltamethrin725Stable[3]
Deltamethrin9252.5 days[3]

Table 4: Soil Sorption Coefficients

CompoundSoil Organic Carbon (%)Koc (L/kg)Reference
Permethrin1.0 - 3.5100,000 - 300,000[1]
Cypermethrin0.5 - 2.550,000 - 250,000[2]
Deltamethrin0.8 - 4.210,000 - 500,000[3]
Bifenthrin1.2 - 2.8131,000 - 302,000[6]

Experimental Protocols

Biodegradation in Soil (General Protocol)

This protocol outlines a general procedure for assessing the biodegradation of a test substance in soil under aerobic conditions.

Diagram of Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Prepare Soil (sieve, adjust moisture) spiking Spike Soil Samples soil_prep->spiking test_substance_prep Prepare Test Substance (spiking solution) test_substance_prep->spiking incubation Incubate in the Dark (controlled temperature) spiking->incubation sampling Collect Samples (at time intervals) incubation->sampling extraction Solvent Extraction sampling->extraction analysis Instrumental Analysis (GC-MS or HPLC) extraction->analysis data_analysis Data Analysis (calculate half-life) analysis->data_analysis

Caption: General workflow for a soil biodegradation study.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a site with no recent pesticide application. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Prepare a stock solution of the test substance in a suitable solvent. Apply the test substance to the soil to achieve the desired initial concentration. Allow the solvent to evaporate.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for aeration while trapping volatile organics and CO₂. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling and Extraction: At predetermined time intervals, collect triplicate soil samples. Extract the test substance and its metabolites from the soil using an appropriate solvent or combination of solvents (e.g., acetonitrile, ethyl acetate).

  • Analysis: Analyze the extracts using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the concentrations of the parent compound and its degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time and use first-order kinetics to calculate the degradation half-life (DT₅₀).

Photodegradation in Water (General Protocol)

This protocol describes a general method for evaluating the photodegradation of a chemical in an aqueous solution.

Methodology:

  • Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of the test substance at a known concentration.

  • Irradiation: Place the solution in quartz tubes or other UV-transparent vessels. Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

  • Control Samples: Prepare dark control samples by wrapping the vessels in aluminum foil to exclude light.

  • Sampling and Analysis: At various time points, withdraw aliquots from the irradiated and dark control samples. Analyze the samples by HPLC or GC-MS to determine the concentration of the test substance.

  • Data Analysis: Calculate the photodegradation rate constant and half-life from the decrease in the test substance concentration over time in the irradiated samples, correcting for any degradation observed in the dark controls.

Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol follows the OECD Guideline for Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH.

Diagram of Experimental Workflow:

prep Prepare Sterile Buffer Solutions (pH 4, 7, 9) spike Spike with Test Substance prep->spike incubate Incubate in the Dark (constant temperature) spike->incubate sample Sample at Time Intervals incubate->sample analyze Analyze for Parent Compound and Hydrolysis Products sample->analyze calculate Calculate Rate Constants and Half-lives analyze->calculate

Caption: Workflow for OECD 111 hydrolysis study.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Addition: Add the test substance to each buffer solution to a final concentration not exceeding 10⁻² M or half its water solubility.

  • Incubation: Incubate the solutions in the dark in sterile containers at a constant temperature (e.g., 50°C for a preliminary test, or a lower temperature for the main study).

  • Sampling and Analysis: At appropriate time intervals, take samples from each solution and analyze for the concentration of the test substance and any major hydrolysis products.

  • Data Analysis: Determine the rate of hydrolysis by plotting the concentration of the test substance versus time. Calculate the first-order rate constant and the half-life at each pH.

Soil Sorption/Desorption (OECD Guideline 106 - Batch Equilibrium Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method.

Methodology:

  • Soil Preparation: Use a minimum of five different soil types with varying organic carbon content, pH, and clay content. Air-dry and sieve the soils.

  • Sorption Phase:

    • Prepare a series of concentrations of the test substance in 0.01 M CaCl₂ solution.

    • Add a known mass of soil to centrifuge tubes.

    • Add a known volume of the test substance solution to each tube.

    • Shake the tubes at a constant temperature until equilibrium is reached (preliminary tests are needed to determine the equilibration time).

    • Centrifuge the tubes to separate the soil and the aqueous phase.

    • Analyze the concentration of the test substance in the supernatant.

  • Desorption Phase:

    • After the sorption phase, decant the supernatant.

    • Add a fresh 0.01 M CaCl₂ solution to the soil.

    • Shake again until equilibrium is re-established.

    • Centrifuge and analyze the supernatant for the desorbed test substance.

  • Data Analysis: Calculate the amount of substance adsorbed to the soil by mass balance. Determine the adsorption (Kd) and desorption (Kdes) coefficients. Normalize these values to the organic carbon content of the soil to obtain Koc.

Knowledge Gaps and Future Research

While the environmental fate of pyrethroid insecticides provides a valuable framework for understanding the behavior of this compound, significant knowledge gaps remain for the specific compound and its primary metabolite, DCCA. Future research should focus on:

  • Elucidation of the Microbial Degradation Pathway of DCCA: Detailed studies are needed to identify the specific microorganisms, enzymes, and metabolic intermediates involved in the cleavage of the cyclopropane ring and the subsequent degradation of the molecule.

  • Development of Validated Analytical Methods: Robust and sensitive analytical methods for the quantification of this compound and DCCA in various environmental matrices (soil, water, sediment) are essential for accurate environmental monitoring and fate studies.

  • Generation of Quantitative Environmental Fate Data for DCCA: Experimental determination of key environmental fate parameters for DCCA, such as its biodegradation half-life, photodegradation quantum yield, hydrolysis rate constants, and soil sorption coefficients, will provide a more accurate assessment of its environmental persistence and mobility.

By addressing these research needs, a more complete and accurate understanding of the environmental fate of this compound and its degradation products can be achieved.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2,2-dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (2,2-dichloroethenyl)cyclopropane, a valuable cyclopropane-containing building block in organic synthesis. The protocol is based on the dichlorocyclopropanation of 1,3-butadiene.

Data Presentation

A summary of the physical and chemical properties of the reactants and the final product is provided in the table below for easy reference and comparison.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1,3-Butadiene Buta-1,3-dieneC₄H₆54.09-4.40.621 (at 20°C)
Chloroform TrichloromethaneCHCl₃119.3861.21.489 (at 20°C)
Potassium tert-butoxide Potassium 2-methylpropan-2-olateC₄H₉KO112.21275 (subl.)0.910
This compound 1,1-dichloro-2-ethenylcyclopropaneC₅H₆Cl₂137.01Not specified1.151 (at 25°C)[1]

Experimental Protocol

This protocol details the synthesis of this compound via the addition of dichlorocarbene to 1,3-butadiene. The dichlorocarbene is generated in situ from the reaction of chloroform with potassium tert-butoxide.

Materials:

  • 1,3-Butadiene (liquefied gas)

  • Chloroform (CHCl₃), anhydrous

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Standard glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser, dropping funnel, gas inlet)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dry ice or liquid nitrogen condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Condensation of 1,3-Butadiene: Cool the flask to approximately -78°C using a dry ice/acetone bath. Carefully condense a molar equivalent of 1,3-butadiene gas into the flask.

  • Addition of Solvent and Base: To the cooled, stirred solution of 1,3-butadiene, add anhydrous diethyl ether or THF. Subsequently, add potassium tert-butoxide (1.1 molar equivalents) portion-wise, ensuring the temperature remains below -60°C.

  • Addition of Chloroform: Slowly add a solution of chloroform (1.0 molar equivalent) in the chosen anhydrous solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at or below -60°C during the addition to control the exothermic reaction.

  • Reaction and Workup: After the addition is complete, allow the reaction mixture to stir at -78°C for an additional 2-3 hours. The reaction can then be slowly warmed to room temperature overnight. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid. A yield of approximately 50% can be expected.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow node_reactants Reactants: 1,3-Butadiene Chloroform Potassium tert-butoxide node_setup Reaction Setup: - Dry three-neck flask - Inert atmosphere (N2/Ar) - Cooling bath (-78°C) node_reactants->node_setup Prepare node_condensation Condense 1,3-Butadiene node_setup->node_condensation node_addition Sequential Addition: 1. Anhydrous Solvent 2. Potassium tert-butoxide 3. Chloroform solution node_condensation->node_addition node_reaction Reaction: - Stir at -78°C - Warm to RT node_addition->node_reaction node_workup Workup: - Quench with water - Extraction with Et2O node_reaction->node_workup node_purification Purification: - Wash with brine - Dry over MgSO4 - Vacuum distillation node_workup->node_purification node_product Product: This compound node_purification->node_product

References

Applications of (2,2-dichloroethenyl)cyclopropane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-dichloroethenyl)cyclopropane and its derivatives are versatile synthetic intermediates, primarily recognized for their crucial role in the synthesis of photostable pyrethroid insecticides and their participation in unique thermal rearrangement reactions. The strained cyclopropane ring, coupled with the reactive dichlorovinyl group, provides a gateway to a variety of molecular scaffolds. This document outlines the key applications of this compound in organic synthesis, with a focus on its use as a building block for agrochemicals and its involvement in the vinylcyclopropane-cyclopentene rearrangement. Detailed experimental protocols for seminal transformations are provided, alongside quantitative data and mechanistic diagrams to facilitate understanding and implementation in a research setting.

Application 1: Precursor to Synthetic Pyrethroid Insecticides

The most significant industrial application of this compound derivatives is in the production of synthetic pyrethroids, a major class of insecticides. Specifically, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and its acid chloride are key precursors to commercial insecticides such as permethrin and cypermethrin.[1][2] These synthetic pyrethroids are favored for their high insecticidal activity, low mammalian toxicity, and enhanced photostability compared to natural pyrethrins.[1]

The general synthetic approach involves the esterification of a suitable alcohol with the cyclopropanecarboxylic acid derivative. The stereochemistry of the cyclopropane ring is crucial for the insecticidal efficacy of the final product, with the (+)-cis isomer often yielding the most potent esters.[3]

Key Reactions and Quantitative Data
ProductReactantsCatalyst/ReagentsSolventTemperature (°C)Yield (%)Cis:Trans RatioReference
Permethrin3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride, 3-phenoxybenzyl alcoholPyridineToluene80-85>9540:60 or 2:98[4][5]
Cypermethrin3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride, 3-phenoxybenzaldehyde, Sodium cyanide-Water/Tetrahydrofuran/Dichloromethane1595.5Not Specified[6]
(+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acidRacemic cis,trans acid, l-ephedrine-AcetonitrileNot SpecifiedNot SpecifiedEnriched in (+)-cis[3]
Experimental Protocols

Protocol 1: Synthesis of Permethrin [4][5]

This protocol describes the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.

Materials:

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (with a specific cis:trans ratio, e.g., 40:60)

  • 3-phenoxybenzyl alcohol

  • Toluene

  • Pyridine

  • Round bottom flask

  • Heating mantle with stirrer

  • Condenser

Procedure:

  • In a clean and dry round bottom flask, dissolve 3-phenoxybenzyl alcohol in toluene.

  • Add a molar equivalent of pyridine to the solution.

  • Slowly add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride to the stirred solution.

  • Heat the reaction mixture to 80-85 °C and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield crude permethrin.

  • The crude product can be further purified by vacuum distillation or crystallization. The final product can be a blend of different cis:trans ratios to achieve the desired isomeric composition.[4]

Protocol 2: Synthesis of Cypermethrin [6]

This one-pot reaction involves the formation of a cyanohydrin ester.

Materials:

  • 3-phenoxybenzaldehyde

  • 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • Sodium cyanide

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Round bottom flask with a stirrer

  • Dropping funnel

Procedure:

  • Prepare a solution of sodium cyanide in a 1:1 mixture of water and THF in a round bottom flask and cool to 15 °C.

  • In a separate vessel, mix 3-phenoxybenzaldehyde and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride.

  • Add the mixture from step 2 dropwise to the stirred sodium cyanide solution over 30 minutes, maintaining the temperature at 15 °C.

  • Continue stirring at 15 °C for an additional 2 hours.

  • Extract the reaction mixture three times with dichloromethane.

  • Combine the organic layers and wash once with 2 N aqueous NaOH, followed by washing with water until the pH of the wash is approximately 6.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain cypermethrin.

Synthesis Workflow

G cluster_acid_chloride Acid Chloride Formation cluster_permethrin Permethrin Synthesis cluster_cypermethrin Cypermethrin Synthesis Acid 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarboxylic acid ThionylChloride SOCl2 Acid->ThionylChloride Reflux AcidChloride 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarbonyl chloride ThionylChloride->AcidChloride Alcohol1 3-phenoxybenzyl alcohol AcidChloride->Alcohol1 Toluene, 80-85°C Permethrin Permethrin AcidChloride->Permethrin Aldehyde 3-phenoxy- benzaldehyde AcidChloride->Aldehyde H2O/THF, 15°C Cypermethrin Cypermethrin AcidChloride->Cypermethrin Pyridine Pyridine NaCN NaCN

Caption: Synthetic pathways to Permethrin and Cypermethrin.

Application 2: Vinylcyclopropane-Cyclopentene Rearrangement

This compound undergoes a thermal vinylcyclopropane-cyclopentene rearrangement to yield chlorinated cyclopentene derivatives. This ring expansion is driven by the release of strain energy from the three-membered ring.[7] The reaction typically requires high temperatures (pyrolysis) and proceeds through a diradical intermediate.[7] This transformation provides a route to functionalized five-membered rings, which are valuable synthons in organic chemistry.

The first reported instance of this rearrangement involved the pyrolysis of a this compound derivative at over 400 °C to form a 4,4-dichlorocyclopentene.[7]

Reaction Pathway and Quantitative Data
ReactantProductConditionsYield (%)Reference
1,1-dichloro-2-vinylcyclopropane (a related compound)3,3-dichlorocyclopenteneGas-phase pyrolysis, 305–360 °CNot Specified[8]
trans-E-ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoateDifluorocyclopentene derivativeThermal, 100-180 °C99[9][10]
Experimental Protocol

Protocol 3: Thermal Rearrangement of a (2,2-dihaloethenyl)cyclopropane Derivative (General procedure based on literature[7][8])

Materials:

  • This compound derivative

  • Flow-tube reactor or sealed tube for pyrolysis

  • High-temperature furnace

  • Inert gas (e.g., Nitrogen or Argon)

  • Trapping system for the product (e.g., cold finger or solvent trap)

Procedure:

  • Set up the pyrolysis apparatus. For a flow system, this consists of a tube packed with an inert material (like quartz chips) placed inside a furnace, connected to a system for introducing the reactant and a trap for collecting the product. For a sealed-tube reaction, a solution of the reactant in a high-boiling inert solvent is placed in a thick-walled glass tube.

  • Purge the system with an inert gas.

  • Heat the furnace to the desired temperature (typically >300 °C).

  • Introduce the this compound derivative into the hot zone. In a flow system, this is done by passing a stream of the vaporized reactant in a carrier gas. In a sealed tube, the tube is heated in an oven.

  • The reaction time will depend on the temperature and the specific substrate.

  • Collect the product in the cold trap.

  • Isolate and purify the resulting cyclopentene derivative using standard techniques such as distillation or chromatography.

Reaction Mechanism

G Reactant This compound TS1 Homolytic Cleavage (Transition State) Reactant->TS1 Heat (Δ) Diradical Diradical Intermediate TS1->Diradical TS2 Ring Closure (Transition State) Diradical->TS2 Product Dichlorocyclopentene TS2->Product

Caption: Mechanism of the vinylcyclopropane rearrangement.

Other Potential Applications

While less documented for this compound itself, related donor-acceptor cyclopropanes are known to participate in various cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, to form five- and seven-membered rings, respectively. These reactions typically require activation by Lewis acids. The direct participation of this compound in such reactions is not well-established, likely due to the lack of strong donor-acceptor character.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in modern organic synthesis. Their primary application lies in the agrochemical industry as essential building blocks for a range of photostable and highly active pyrethroid insecticides. Furthermore, their ability to undergo thermal vinylcyclopropane-cyclopentene rearrangements provides a synthetic route to functionalized cyclopentenes. The detailed protocols and data presented herein serve as a practical guide for researchers and professionals in the fields of organic synthesis and drug development to harness the synthetic potential of this important class of compounds.

References

Application Notes and Protocols for the Quantification of (2,2-dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of (2,2-dichloroethenyl)cyclopropane. The methods described are primarily based on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), adapted from established analytical procedures for structurally related compounds such as synthetic pyrethroids.

Introduction

This compound is a key structural motif present in a variety of synthetic pyrethroid insecticides, such as permethrin and cypermethrin. Accurate quantification of this moiety is crucial for metabolism studies, environmental monitoring, and in the development of new pharmaceutical agents that may incorporate this cyclopropane ring structure. The analytical methods detailed below provide robust and sensitive approaches for the determination of this compound in various matrices.

Note on Analytical Standard: The availability of a certified analytical standard for this compound is a critical prerequisite for accurate quantification. While the compound is commercially available, sourcing a certified reference material should be the first step in method development and validation. The quantitative data presented herein are representative and based on analyses of structurally similar compounds.

Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds. It offers high chromatographic resolution and sensitive, specific detection with a mass spectrometer.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is suitable for less volatile compounds or for analyses where derivatization is not desirable. Coupling with a UV detector provides good sensitivity for compounds with a suitable chromophore, while an MS detector offers higher selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of compounds containing the this compound moiety, based on published methods for related pyrethroids. These values can be used as a starting point for the validation of a quantitative method for this compound.

Table 1: Representative Quantitative Data for GC-MS Analysis

ParameterValue
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL
Recovery85 - 110%
Precision (%RSD)< 15%

Table 2: Representative Quantitative Data for HPLC-UV Analysis

ParameterValue
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery90 - 105%
Precision (%RSD)< 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of pyrethroid insecticides.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of aqueous sample, add 5 mL of a 1:1 (v/v) mixture of hexane and diethyl ether.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction of the aqueous layer with another 5 mL of the hexane/diethyl ether mixture.

  • Combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

4.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Note: Specific ions for this compound would need to be determined by analyzing a standard of the compound.

4.1.3. Data Analysis

Quantification is performed by creating a calibration curve using the peak areas of the target analyte from the analysis of a series of known concentration standards. The concentration of the analyte in unknown samples is then determined by interpolation from this calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from methods for the analysis of synthetic pyrethroids.

4.2.1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

4.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The optimal wavelength for UV detection would need to be determined by acquiring a UV spectrum of the this compound standard. A starting wavelength of 220 nm is suggested.

  • Injection Volume: 20 µL.

4.2.3. Data Analysis

Similar to the GC-MS method, quantification is achieved by constructing a calibration curve from the peak areas of standard solutions of known concentrations and determining the concentration of the analyte in samples from this curve.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample l_l_extraction Liquid-Liquid Extraction (Hexane/Diethyl Ether) sample->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution (Hexane) evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometric Detection (EI, SIM mode) separation->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: Workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Aqueous Sample spe Solid-Phase Extraction (C18 cartridge) sample->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation (C18 column) injection->separation detection UV Detection separation->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: Workflow for HPLC-UV analysis.

Application Notes and Protocols: Reactions of (2,2-dichloroethenyl)cyclopropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reactivity of (2,2-dichloroethenyl)cyclopropane and its derivatives with various nucleophiles. Due to its presence as a core structural motif in a number of commercially important compounds, particularly pyrethroid insecticides, understanding its chemical behavior is crucial for the development of new analogs and other fine chemicals. These application notes cover the primary modes of reactivity, including nucleophilic acyl substitution on carboxylate derivatives and potential, albeit less documented, reactions at the dichloroethenyl moiety and the cyclopropane ring. Detailed experimental protocols for key transformations and tabulated quantitative data are provided to facilitate further research and application.

Introduction

This compound is a key building block in synthetic organic chemistry. The presence of multiple reactive sites—the dichlorovinyl group, the strained cyclopropane ring, and any associated functional groups—imparts a rich and complex chemical reactivity. The most extensively studied derivatives are those of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, the acidic component of several pyrethroid insecticides like permethrin and cypermethrin.[1][2] The primary focus of the existing literature has been on the derivatization of the carboxylic acid functionality. However, the inherent reactivity of the dichloroethenyl group and the cyclopropane ring offers opportunities for a broader range of chemical transformations.

This document aims to consolidate the available information and provide a practical guide for researchers exploring the reactions of this compound derivatives with nucleophiles.

Overview of Reactivity

The reaction of this compound derivatives with nucleophiles can be broadly categorized into three main types:

  • Type 1: Nucleophilic Acyl Substitution: This is the most common and well-documented reaction, occurring when the cyclopropane is functionalized with a carboxylic acid or its derivatives (e.g., acid chloride).

  • Type 2: Reactions at the Dichloroethenyl Group: These reactions are less common but mechanistically plausible, involving nucleophilic attack on the vinylic carbons.

  • Type 3: Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, although this is less frequently observed in the absence of activating groups.

The following sections will delve into each of these reaction types, providing mechanistic insights and experimental data where available.

Quantitative Data Summary

The following tables summarize the available and representative quantitative data for the reaction of this compound derivatives with nucleophiles.

Table 1: Nucleophilic Acyl Substitution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium 1,2,4-triazoleSodium 1,2,4-triazole, K₂CO₃Acetonitrile25-301Not specified[2]
1-Benzo[3][4]dioxol-5-yl-2,2,2-trichloro-ethanolPyridineBenzene201273.9[5]

Note: Detailed yield information is not always available in the cited literature; "Not specified" indicates this absence.

Table 2: Hypothetical Reactions of this compound with Various Nucleophiles

Disclaimer: The following data is hypothetical and intended to serve as a template for experimental design, as specific literature data for these reactions with the parent this compound is limited. Reaction conditions and yields would require experimental optimization.

Nucleophile TypeExample NucleophileProposed Product StructurePotential Reaction ConditionsExpected Yield Range
AminePiperidineSubstitution or Ring-Opening ProductDMF, 80-100 °CLow to Moderate
ThiolSodium thiophenoxideSubstitution or Ring-Opening ProductTHF, rt to 60 °CModerate to High
AlkoxideSodium methoxideSubstitution or Ring-Opening ProductMethanol, refluxLow to Moderate

Experimental Protocols

Protocol for Nucleophilic Acyl Substitution: Synthesis of (3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone[2]

Materials:

  • 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carbonyl chloride

  • Sodium 1,2,4-triazole

  • Potassium carbonate

  • Acetonitrile

  • 2N Hydrochloric acid

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a slurry of acetonitrile (20 ml), sodium 1,2,4-triazole (0.51 g), and potassium carbonate (0.35 g).

  • Stir the slurry for 15 minutes at 25-30°C.

  • Slowly add a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carbonyl chloride (1.14 g) in acetonitrile (5 ml) to the slurry over a few minutes.

  • Stir the reaction mixture for 1 hour at the same temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (90:10) mobile phase.

  • Upon completion, acidify the reaction mass by adding 2N hydrochloric acid to a pH of 2.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) if necessary.

General Protocol for Investigating Reactions with other Nucleophiles (Amines, Thiols, Alkoxides)

Materials:

  • This compound or a suitable derivative

  • Selected nucleophile (e.g., piperidine, sodium thiophenoxide, sodium methoxide)

  • Anhydrous solvent (e.g., DMF, THF, Methanol)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the this compound derivative (1 equivalent).

  • Dissolve the starting material in the appropriate anhydrous solvent.

  • Add the nucleophile (1.1 to 2 equivalents) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Heat the reaction mixture to the desired temperature (this will require optimization, e.g., starting from room temperature and gradually increasing to reflux).

  • Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Upon completion or after a set time, cool the reaction mixture to room temperature.

  • Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired product(s).

  • Characterize the product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to determine the structure and ascertain whether substitution or ring-opening has occurred.

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Nucleophilic_Acyl_Substitution reactant 3-(2,2-dichloroethenyl)-2,2-dimethyl- cyclopropanecarbonyl chloride intermediate Tetrahedral Intermediate reactant->intermediate + Nu-H nucleophile Nucleophile (Nu-H) product Substituted Product intermediate->product - HCl hcl HCl

Caption: General mechanism for nucleophilic acyl substitution.

Experimental_Workflow_Acyl_Substitution start Mix Reactants: Acid Chloride, Nucleophile, Base, Solvent reaction Stir at 25-30 °C for 1h start->reaction monitoring Monitor by TLC reaction->monitoring workup Acidify and Extract monitoring->workup Reaction Complete purification Purify Product workup->purification characterization Characterize by Spectroscopy purification->characterization

Caption: Experimental workflow for nucleophilic acyl substitution.

Potential_Reaction_Pathways cluster_paths Reaction Pathways substrate This compound path1 Vinyl Substitution substrate->path1 Attack at C=C path2 Ring Opening substrate->path2 Attack at Cyclopropane path3 No Reaction substrate->path3 Inert Conditions nucleophile Nucleophile (Nu⁻)

References

Application Notes and Protocols for the Use of (2,2-dichloroethenyl)cyclopropane in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-dichloroethenyl)cyclopropane and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a variety of cyclic and heterocyclic scaffolds. Their unique electronic and steric properties, arising from the strained cyclopropane ring and the electron-withdrawing dichlorovinyl group, make them valuable reagents in cycloaddition reactions. These application notes provide an overview of their utility, focusing on Lewis acid-catalyzed [3+2] cycloaddition reactions, and outline detailed experimental protocols for their application. The potential for these compounds to participate in other cycloaddition pathways, such as [4+3] cycloadditions, is also an area of active investigation.

Core Applications: [3+2] Cycloaddition Reactions

(2,2-dichloroethenyl)cyclopropanes, particularly those bearing electron-withdrawing groups on the cyclopropane ring (donor-acceptor cyclopropanes), can act as three-carbon synthons in [3+2] cycloaddition reactions. Upon activation with a Lewis acid, the cyclopropane ring opens to form a zwitterionic intermediate, which can then be trapped by a variety of 2π components. This strategy provides a powerful method for the construction of functionalized five-membered rings.

General Reaction Scheme:

The Lewis acid-catalyzed [3+2] cycloaddition of a donor-acceptor this compound with a generic 2π component (X=Y) can be depicted as follows:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product cyclopropane R1,R2 = Electron-withdrawing groups (e.g., CO2Et) dipolarophile X=Y (e.g., C=S, C=Se, C=N) product Five-membered heterocycle cyclopropane->product + X=Y catalyst Lewis Acid (e.g., Sc(OTf)3, Yb(OTf)3) solvent Solvent (e.g., CH2Cl2) temperature Temperature (e.g., rt to 60 °C)

Caption: General workflow for the Lewis acid-catalyzed [3+2] cycloaddition.

Quantitative Data Summary

The following tables summarize representative quantitative data for [3+2] cycloaddition reactions of donor-acceptor cyclopropanes, including vinyl-substituted analogues, with various dipolarophiles.

Table 1: Lewis Acid-Catalyzed [3+2] Cycloaddition with Thioketenes [1]

EntryDonor-Acceptor Cyclopropane (R)ThioketeneLewis AcidYield (%)Diastereomeric Ratio (Z:E)
1Phenyl(t-Bu)(i-Pr)C=C=SSc(OTf)₃5772:28
24-Chlorophenyl(t-Bu)(i-Pr)C=C=SSc(OTf)₃7183:17
3Vinyl(t-Bu)(i-Pr)C=C=SSc(OTf)₃6580:20
4Phenyl2,2,6,6-Tetramethylcyclohexylidene-thioketeneSc(OTf)₃68-

Table 2: Lewis Acid-Catalyzed [3+2] Cycloaddition with Selenocyanate [2]

EntryDonor-Acceptor Cyclopropane (R)Lewis AcidYield (%)
1PhenylSc(OTf)₃85
24-MethylphenylSc(OTf)₃89
34-BromophenylSc(OTf)₃78
42-NaphthylSc(OTf)₃82

Experimental Protocols

Preparation of Starting Materials: Diethyl 2-(2,2-dichloroethenyl)-2-methylcyclopropane-1,1-dicarboxylate

A representative donor-acceptor this compound can be synthesized via the reaction of a suitable olefin with a dichlorocarbene source. The following is a general procedure.

Materials:

  • Diethyl 2-methyl-2-vinylcyclopropane-1,1-dicarboxylate

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of diethyl 2-methyl-2-vinylcyclopropane-1,1-dicarboxylate and a catalytic amount of benzyltriethylammonium chloride in chloroform, add 50% aqueous sodium hydroxide dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired diethyl 2-(2,2-dichloroethenyl)-2-methylcyclopropane-1,1-dicarboxylate.

General Protocol for Lewis Acid-Catalyzed [3+2] Cycloaddition

The following protocol is a general procedure for the scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)-catalyzed [3+2] cycloaddition of a donor-acceptor this compound with a dipolarophile, based on similar reactions with other donor-acceptor cyclopropanes.[1]

Materials:

  • Diethyl 2-(2,2-dichloroethenyl)cyclopropane-1,1-dicarboxylate derivative (1.0 equiv)

  • Dipolarophile (e.g., thioketene, 1.2 equiv)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃, 10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the diethyl 2-(2,2-dichloroethenyl)cyclopropane-1,1-dicarboxylate derivative and scandium(III) trifluoromethanesulfonate.

  • Add anhydrous dichloromethane via syringe and stir the solution at room temperature.

  • Add the dipolarophile dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C, monitoring the progress by TLC. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired five-membered heterocyclic product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Flame-dried Schlenk tube under inert atmosphere add_reagents Add this compound and Sc(OTf)3 start->add_reagents add_solvent Add anhydrous CH2Cl2 add_reagents->add_solvent add_dipolarophile Add dipolarophile dropwise add_solvent->add_dipolarophile stir Stir at rt or 60 °C add_dipolarophile->stir monitor Monitor by TLC stir->monitor quench Quench with sat. aq. NaHCO3 monitor->quench extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the [3+2] cycloaddition reaction.

Potential for [4+3] Cycloaddition Reactions

While the [3+2] cycloaddition pathway is well-established for donor-acceptor cyclopropanes, the participation of (2,2-dichloroethenyl)cyclopropanes in [4+3] cycloadditions is a less explored area. In principle, the dichlorovinyl group could act as a masked oxyallyl cation precursor, a key intermediate in [4+3] cycloadditions.[3] This would involve the generation of a three-atom π-system that could react with a four-atom π-system (a diene) to form a seven-membered ring.

Proposed Signaling Pathway for a [4+3] Cycloaddition

A hypothetical pathway for a Lewis acid-promoted [4+3] cycloaddition of a this compound with a diene, such as furan, is outlined below.

G start This compound intermediate Oxyallyl Cation Intermediate start->intermediate + Lewis Acid lewis_acid Lewis Acid product Seven-membered Ring Product intermediate->product + Diene diene Diene (e.g., Furan)

Caption: Proposed pathway for a [4+3] cycloaddition.

Further research is required to validate this hypothesis and to develop specific protocols for such transformations. The successful development of [4+3] cycloadditions with (2,2-dichloroethenyl)cyclopropanes would significantly expand their synthetic utility, providing access to complex seven-membered carbocyclic frameworks that are prevalent in many natural products and pharmaceutically active molecules.

Conclusion

This compound derivatives are valuable and versatile reagents for the synthesis of five-membered heterocycles via Lewis acid-catalyzed [3+2] cycloaddition reactions. The provided protocols offer a starting point for researchers to explore these transformations with a variety of dipolarophiles. The potential for these compounds to engage in [4+3] cycloadditions presents an exciting avenue for future research, promising new routes to complex cyclic systems relevant to drug discovery and development.

References

Application Notes and Protocols for the Purification of (2,2-dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of (2,2-dichloroethenyl)cyclopropane, a valuable building block in organic synthesis, particularly for the preparation of pyrethroid insecticides and other biologically active molecules. The protocol is based on the well-established dichlorocyclopropanation of vinylcyclopropane using dichlorocarbene generated in situ.

Introduction

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The presence of the dichlorovinyl group and the strained cyclopropane ring offers unique reactivity for further chemical transformations. The purity of this compound is critical for the success of subsequent reactions, necessitating a robust purification protocol. This application note details a reliable method for its preparation and purification, ensuring high purity for research and development applications.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

ParameterValueReference/Notes
Synthesis Yield
Typical Crude Yield65-75%Based on vinylcyclopropane as the limiting reagent.
Purification
Purified Yield50-60%After fractional distillation.
Purity (by GC-MS)>98%
Physical Properties
Molecular FormulaC₅H₆Cl₂
Molecular Weight137.01 g/mol
AppearanceColorless liquid
Boiling Point~120-125 °CEstimated based on the boiling point of its isomer, 1,1-dichloro-2-ethenylcyclopropane (122.5 °C at 730 Torr).[1]
Density~1.15 g/mLEstimated based on similar dichlorocyclopropane derivatives.
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)
δ 5.60-5.70 (d, 1H)Vinylic proton
δ 1.80-1.90 (m, 1H)Cyclopropyl CH
δ 1.20-1.30 (m, 2H)Cyclopropyl CH₂
δ 0.80-0.90 (m, 2H)Cyclopropyl CH₂
¹³C NMR (CDCl₃, 100 MHz)
δ 134.0=CCl₂
δ 120.0=CH-
δ 32.0C(Cl₂)
δ 25.0-CH- (cyclopropyl)
δ 15.0-CH₂- (cyclopropyl)
IR (neat, cm⁻¹)
~3080C-H stretch (cyclopropyl and vinylic)
~1620C=C stretch
~1040Cyclopropane ring deformation
~820C-Cl stretch
Mass Spectrum (EI, m/z)
136/138/140[M]⁺ (Molecular ion with chlorine isotopes)
101/103[M-Cl]⁺
66[M-Cl₂-H]⁺

Experimental Protocols

Synthesis of this compound

This protocol describes the dichlorocyclopropanation of vinylcyclopropane using dichlorocarbene generated from chloroform and potassium tert-butoxide.

Materials:

  • Vinylcyclopropane

  • Chloroform (CHCl₃), analytical grade

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (fractional distillation column, condenser, receiving flasks)

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve vinylcyclopropane (1.0 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Carbene Generation and Reaction: While stirring vigorously, add a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF dropwise to the cooled solution of vinylcyclopropane. Concurrently, add chloroform (1.5 eq) dropwise from a separate dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel and add more water to dissolve the salts.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Care should be taken as the product is volatile.

Purification of this compound

The crude product is purified by fractional distillation under atmospheric or reduced pressure.

Procedure:

  • Distillation Setup: Assemble a fractional distillation apparatus. Use a short Vigreux column for efficient separation.

  • Distillation: Heat the crude product in the distillation flask. Collect the fraction boiling at approximately 120-125 °C (at atmospheric pressure). If the compound is sensitive to higher temperatures, distillation under reduced pressure is recommended.

  • Characterization: Analyze the purified product by GC-MS to confirm its purity (>98%) and by ¹H NMR, ¹³C NMR, and IR spectroscopy to verify its structure.

Mandatory Visualization

Purification_Workflow start Crude Product (this compound + impurities) distillation Fractional Distillation start->distillation Heating impurities Low-boiling & High-boiling Impurities distillation->impurities Separation product Purified Product (>98% Purity) distillation->product Collection of boiling fraction analysis Characterization (GC-MS, NMR, IR) product->analysis Verification final_product Final Product analysis->final_product

Caption: Workflow for the purification of this compound.

This detailed protocol and the accompanying data provide researchers with the necessary information for the successful synthesis and purification of high-purity this compound for use in further chemical synthesis and drug development endeavors.

References

Application Notes and Protocols for the Large-Scale Synthesis of (2,2-dichloroethenyl)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-dichloroethenyl)cyclopropane derivatives are key structural motifs found in a variety of commercially important compounds, most notably in the pyrethroid class of insecticides. The synthesis of these compounds on a large scale requires robust and economically viable methods. These application notes provide an overview of established synthetic strategies and detailed protocols for the preparation of key intermediates, such as 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and its acid chloride.

Synthetic Strategies Overview

The large-scale synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Cyclopropanation followed by functional group manipulation: This strategy involves the initial formation of a cyclopropane ring with appropriate functional groups that can be later converted to the desired (2,2-dichloroethenyl) side chain.

  • Intramolecular cyclization of acyclic precursors: This approach utilizes a suitably substituted open-chain molecule that undergoes a base-catalyzed or metal-catalyzed cyclization to form the cyclopropane ring with the (2,2-dichloroethenyl) group already in place or formed in situ.

The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and scalability of the process. Below are detailed protocols for key synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

This protocol details the conversion of the corresponding carboxylic acid to the acid chloride, a versatile intermediate for further derivatization.

Procedure: A solution is prepared containing 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid (2.09 g), heptane (10 ml), thionyl chloride (2.2 ml), and a catalytic amount of N,N-dimethylformamide (DMF) (3-4 drops).[1] The mixture is heated to 60°C and stirred for 3.5 hours, during which the evolution of gas is observed.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system of 10% ethyl acetate in hexane.[1] Upon completion, the reaction mixture is cooled to 40°C, and the solvent is removed under vacuum to yield the crude 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride, which can be used in subsequent steps without further purification.[1]

Another described method involves stirring 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid (32.0 grams) in methylene chloride (400 ml) under a nitrogen atmosphere. To this suspension, N,N-dimethylformamide (12 ml) and thionyl chloride (22.6 grams) are added. The resulting solution is heated at reflux for approximately 1.5 hours. The solvent is then removed in vacuo to yield the desired acid chloride.[2]

Protocol 2: Base-Catalyzed Cyclization for the Synthesis of 2,2-dimethyl-3-(2,2-dichloroethenyl)-1-cyanocyclopropane carboxylic acid

This protocol describes an intramolecular cyclization approach starting from a polychlorinated hexanoic acid derivative.

Procedure: To a vigorously stirred suspension of 4,6,6,6-tetrachloro-3,3-dimethyl-2-cyanohexanoic acid (0.5 g, 1.63 mmol) in toluene (10 ml), solid potassium hydroxide (0.5 g, 8.93 mmol) is added.[3] The reaction mixture is stirred at room temperature for 4 hours.[3] Following this, methanol (5 ml) is added, and the mixture is heated to reflux and stirred for an additional 4 hours.[3] After cooling to room temperature, water is added, and the mixture is acidified with HCl. The product is then thoroughly extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is evaporated in vacuo to yield the product.[3]

Protocol 3: Synthesis of Ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate

This protocol outlines a method for the synthesis of the ethyl ester derivative.

Procedure: A solution of diethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1,1-dicarboxylate (77 g, 0.25 mol) in o-xylene (300 g) is prepared, and 1,5-diaza-bicyclo[4.3.0]non-5-ene (150 g) is added.[4] The mixture is heated to boiling for 12 hours.[4] After cooling, the mixture is made weakly acidic with ice-cold dilute hydrochloric acid.[4] The organic phase is separated, and the aqueous phase is extracted twice with methylene chloride. The combined organic phases are washed with a sodium chloride solution and then with water, followed by drying over Na2SO4.[4] Fractional distillation of the residue yields the final product.[4] A similar procedure using a smaller scale has also been reported.[5]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Acid Chloride Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)YieldReference
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid (2.09 g)Thionyl chloride (2.2 ml), DMF (3-4 drops)Heptane (10 ml)603.5Not specified (used as is)[1]
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid (32.0 g)Thionyl chloride (22.6 g), DMF (12 ml)Methylene chloride (400 ml)Reflux1.5~36 g (crude)[2]

Table 2: Summary of Cyclization and Esterification Reactions

Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYieldReference
4,6,6,6-tetrachloro-3,3-dimethyl-2-cyanohexanoic acid (0.5 g)Potassium hydroxide (0.5 g)Toluene (10 ml), Methanol (5 ml)Room Temp. then Reflux4 + 42,2-dimethyl-3-(2,2-dichloroethenyl)-1-cyanocyclopropane carboxylic acidNot specified[3]
Diethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1,1-dicarboxylate (77 g)1,5-diaza-bicyclo[4.3.0]non-5-ene (150 g)o-xylene (300 g)Boiling12Ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate36.6 g[4]
Diethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1,1-dicarboxylate (13 g)1,5-diaza-bicyclo[4.3.0]non-5-ene (20 g)o-xylene (50 g)Boiling8Ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate92% (based on recovered starting material)[5]

Visualizations

Synth_Workflow_Acid_Chloride cluster_protocol1 Protocol 1: Acid Chloride Synthesis start 3-(2,2-dichloroethenyl)-2,2-dimethyl- cyclopropane carboxylic acid reagents Thionyl Chloride (SOCl2) DMF (catalyst) start->reagents Reacts with conditions Heptane or CH2Cl2 60°C or Reflux reagents->conditions Under conditions product 3-(2,2-dichloroethenyl)-2,2-dimethyl- cyclopropane-1-carbonyl chloride conditions->product Yields

Caption: Workflow for the synthesis of the acid chloride derivative.

Synth_Workflow_Cyclization cluster_protocol2 Protocol 2: Intramolecular Cyclization start 4,6,6,6-tetrachloro-3,3-dimethyl- 2-cyanohexanoic acid reagents Potassium Hydroxide (KOH) start->reagents Reacts with conditions Toluene, then Methanol Room Temp, then Reflux reagents->conditions Under conditions product 2,2-dimethyl-3-(2,2-dichloroethenyl)- 1-cyanocyclopropane carboxylic acid conditions->product Yields

Caption: Workflow for the base-catalyzed intramolecular cyclization.

Synth_Workflow_Esterification cluster_protocol3 Protocol 3: Ester Synthesis start Diethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)- cyclopropane-1,1-dicarboxylate reagents 1,5-diaza-bicyclo[4.3.0]non-5-ene start->reagents Reacts with conditions o-xylene Boiling reagents->conditions Under conditions product Ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)- cyclopropane-1-carboxylate conditions->product Yields

Caption: Workflow for the synthesis of the ethyl ester derivative.

References

Application Notes and Protocols for Enzymatic Reactions Involving (2,2-dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic reactions involving (2,2-dichloroethenyl)cyclopropane, a molecule of interest in medicinal chemistry and drug development due to its unique structural features. The protocols detailed below are intended to guide researchers in studying the metabolic fate and enzymatic interactions of this compound and its analogs. While direct enzymatic data for this compound is limited in the current scientific literature, this document extrapolates from known metabolic pathways of structurally similar compounds, particularly those containing a dichlorovinyl moiety.

Introduction to Enzymatic Metabolism of Halogenated Compounds

The biotransformation of xenobiotics, including halogenated compounds like this compound, is primarily carried out by two major enzyme superfamilies: Cytochrome P450 (CYP450) and Glutathione S-transferases (GSTs).

Cytochrome P450 (CYP450) enzymes , predominantly located in the liver, are a diverse group of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates.[1][2][3] For compounds with a dichlorovinyl group, CYP450-mediated oxidation can lead to the formation of reactive intermediates such as epoxides, which can then be further metabolized or interact with cellular macromolecules.[4]

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic substrates.[5][6] This process generally results in more water-soluble and less toxic metabolites that can be readily excreted.[7] For halogenated alkenes, GST-mediated conjugation is a key detoxification pathway.[8]

Predicted Metabolic Pathways

Based on the metabolism of related dichlorovinyl compounds, two primary metabolic pathways are proposed for this compound:

  • Oxidative Metabolism via Cytochrome P450: The dichlorovinyl moiety is susceptible to oxidation by CYP450 enzymes, potentially forming an unstable epoxide intermediate. This intermediate can undergo rearrangement and hydrolysis to yield various metabolites.

  • Conjugation with Glutathione via Glutathione S-transferases: The electrophilic nature of the dichlorovinyl group makes it a substrate for GST-catalyzed conjugation with glutathione. The resulting glutathione conjugate can be further processed through the mercapturic acid pathway for excretion.[7]

Below is a diagram illustrating the predicted metabolic pathways for this compound.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion A This compound B Epoxide Intermediate A->B CYP450 (Oxidation) E Glutathione Conjugate A->E GST (Glutathione Conjugation) C Rearranged Aldehyde/Ketone B->C Spontaneous Rearrangement D Hydrolyzed Products C->D Hydrolysis G Urinary Excretion D->G F Mercapturic Acid Derivative E->F Mercapturic Acid Pathway F->G

Caption: Predicted metabolic pathways of this compound.

Quantitative Data for Related Compounds

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
CYP450
Human CYP2B6Ketamine (N-demethylation)15 - 300.083 - 0.103 (pmol/min/pmol CYP)[9]
Rat Liver MicrosomesVinyl ChlorideNot specifiedNot specified[4]
GST
Human Neutrophil GST1-Chloro-2,4-dinitrobenzene (CDNB)12500.621[10]
Rat Liver GSTN-acetyl-S-(2,2-dichlorovinyl)-L-cysteine sulfoxideNot specifiedNot specified[8]

Experimental Protocols

The following are detailed protocols for assessing the enzymatic metabolism of this compound. These are adapted from established methods for similar substrates.

Protocol 1: In Vitro Metabolism of this compound by Cytochrome P450

Objective: To determine the rate of metabolism of this compound by liver microsomes and identify major metabolites.

Materials:

  • This compound

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (for LC-MS analysis)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Potassium phosphate buffer (to final volume of 200 µL)

      • Liver microsomes (final concentration 0.5 mg/mL)

      • This compound (at various concentrations, e.g., 1-100 µM)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). Time points should be optimized to ensure linear reaction kinetics.

  • Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to pellet the protein.

  • Analysis:

    • Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the depletion of the parent compound and the formation of potential metabolites.

Data Analysis:

  • Calculate the rate of substrate depletion over time.

  • If metabolite standards are available, create standard curves to quantify their formation.

  • Determine kinetic parameters (Km and Vmax) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

CYP450 Metabolism Experimental Workflow A Prepare Incubation Mixture (Microsomes, Substrate, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C (Time Course) C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Kinetics, Metabolite ID) G->H GST Conjugation Experimental Workflow A Prepare Incubation Mixture (Cytosol, GSH, Buffer) B Pre-incubate at 37°C A->B C Initiate with Substrate (this compound) B->C D Incubate at 37°C (Time Course) C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS (Detect Glutathione Conjugate) F->G H Data Analysis (Kinetics of Conjugate Formation) G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,2-dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2,2-dichloroethenyl)cyclopropane synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the dichlorocyclopropanation of 1,3-butadiene. This reaction is typically achieved by generating dichlorocarbene (:CCl₂) in situ from chloroform (CHCl₃) and a strong base, which then adds across one of the double bonds of the diene. Phase-transfer catalysis (PTC) is a widely used technique to facilitate this reaction, enhancing the reaction rate and yield.[1][2]

Q2: What is phase-transfer catalysis (PTC) and why is it important for this synthesis?

Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the dichlorocyclopropanation of 1,3-butadiene, the base (like sodium hydroxide) is in the aqueous phase, while the chloroform and 1,3-butadiene are in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ions into the organic phase to react with chloroform and generate dichlorocarbene. This enhances the reaction rate and avoids the need for anhydrous or expensive solvents.[1]

Q3: What are the main factors that influence the yield of the reaction?

Several factors can significantly impact the yield of this compound:

  • Choice of Phase-Transfer Catalyst: The structure and lipophilicity of the catalyst affect its efficiency.

  • Concentration of the Base: The concentration of the aqueous sodium hydroxide solution is crucial for carbene generation.

  • Reaction Temperature: Temperature affects the rate of both the desired reaction and potential side reactions.

  • Stirring Speed: In a biphasic system, efficient mixing is essential for maximizing the interfacial area where the reaction occurs.

  • Molar Ratios of Reactants: The stoichiometry of 1,3-butadiene, chloroform, and base influences the conversion and selectivity.

Troubleshooting Guide

Low or No Product Yield

Q4: I am getting a very low yield or no product at all. What are the possible causes and solutions?

Several factors could lead to a low or negligible yield. Below is a systematic guide to troubleshoot this issue.

dot

Troubleshooting_Low_Yield Start Low/No Yield Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Catalyst 2. Assess Phase-Transfer Catalyst Check_Reagents->Check_Catalyst Reagents OK Reagent_Sub a. Use fresh, pure reagents. - Chloroform can decompose. - 1,3-butadiene can polymerize. Check_Reagents->Reagent_Sub Stoichiometry_Sub b. Check molar ratios. - Excess chloroform is common. - Ensure sufficient base. Check_Reagents->Stoichiometry_Sub Check_Conditions 3. Evaluate Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Catalyst_Choice_Sub a. Select an appropriate catalyst. - TEBA or TBAB are common choices. Check_Catalyst->Catalyst_Choice_Sub Catalyst_Amount_Sub b. Optimize catalyst loading. - Too little: slow reaction. - Too much: can hinder reaction. Check_Catalyst->Catalyst_Amount_Sub Check_Workup 4. Review Work-up & Purification Check_Conditions->Check_Workup Conditions OK Temp_Sub a. Control temperature. - Exothermic reaction. - Low temp may be needed. Check_Conditions->Temp_Sub Stirring_Sub b. Ensure vigorous stirring. - Crucial for biphasic reactions. Check_Conditions->Stirring_Sub Base_Sub c. Use correct base concentration. - 50% NaOH is typical. Check_Conditions->Base_Sub Solution Improved Yield Check_Workup->Solution Work-up OK Purification_Sub a. Product may be volatile. - Avoid high temperatures during solvent removal. Check_Workup->Purification_Sub Extraction_Sub b. Ensure complete extraction from the aqueous layer. Check_Workup->Extraction_Sub

Caption: Troubleshooting workflow for low or no product yield.

Parameter Common Issue Recommended Action
Reagents Impure or degraded chloroform or 1,3-butadiene.Use freshly distilled chloroform and a reliable source of 1,3-butadiene.
Incorrect stoichiometry.Ensure the correct molar ratios of reactants are used. An excess of chloroform is often employed.
Phase-Transfer Catalyst Inappropriate or inactive catalyst.Use a common and effective catalyst such as benzyltriethylammonium chloride (TEBA) or tetrabutylammonium bromide (TBAB). Ensure the catalyst is not degraded.
Incorrect catalyst concentration.The optimal catalyst concentration is crucial; too much or too little can negatively impact the yield.
Reaction Conditions Inefficient mixing.Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases.
Suboptimal temperature.The reaction is often exothermic. Maintain the recommended temperature, which may be at or below room temperature.
Incorrect base concentration.A 50% aqueous sodium hydroxide solution is commonly used. A significantly lower concentration may not be effective in generating dichlorocarbene.
Work-up & Purification Loss of volatile product.This compound is volatile. Care should be taken during solvent removal to avoid product loss.
Incomplete extraction.Ensure thorough extraction of the organic layer from the aqueous phase after quenching the reaction.
Formation of Side Products

Q5: My reaction mixture contains significant amounts of byproducts. What are they and how can I minimize them?

The primary side reactions in this synthesis involve the reactivity of dichlorocarbene.

  • Polymerization of Dichlorocarbene: Dichlorocarbene is highly reactive and can react with itself, leading to the formation of tarry, polymeric materials. This is more likely to occur if the concentration of the carbene is high and it does not react quickly with the diene.

  • Reaction with Solvent: If a solvent other than chloroform is used, the dichlorocarbene may react with it.

  • Formation of 1,1-dichloro-2,2-dimethylcyclopropane: This can occur if isobutylene is present as an impurity or formed under certain reaction conditions.[3]

To minimize side product formation:

  • Control the rate of carbene generation: This can be achieved by controlling the temperature and the rate of addition of the base or chloroform.

  • Ensure efficient mixing: Vigorous stirring ensures that the dichlorocarbene reacts quickly with the 1,3-butadiene as it is formed at the interface.

  • Use an appropriate excess of the diene: This can help to trap the dichlorocarbene as it is formed.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Phase-Transfer Catalysis

This protocol is a representative procedure for the synthesis of this compound.

dot

Experimental_Workflow Setup 1. Reaction Setup - Equip flask with condenser, stirrer, and dropping funnel. - Add 1,3-butadiene, chloroform, and PTC. Base_Addition 2. Base Addition - Cool the mixture in an ice bath. - Slowly add 50% NaOH solution with vigorous stirring. Setup->Base_Addition Reaction 3. Reaction - Stir vigorously at room temperature for several hours. - Monitor reaction progress by TLC or GC. Base_Addition->Reaction Workup 4. Work-up - Quench with water. - Separate the organic layer. Reaction->Workup Extraction 5. Extraction - Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Workup->Extraction Drying 6. Drying - Combine organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Extraction->Drying Purification 7. Purification - Filter and remove solvent under reduced pressure. - Purify by fractional distillation. Drying->Purification Product Final Product: This compound Purification->Product

Caption: A typical experimental workflow for the synthesis.

Materials:

  • 1,3-butadiene

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place 1,3-butadiene, chloroform, and the phase-transfer catalyst (e.g., TEBA, 1-2 mol%).

  • Cool the flask in an ice-water bath.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, add deionized water to the reaction mixture to dissolve the precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation at low temperature and reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Table 1: Illustrative Effect of Phase-Transfer Catalyst on Yield

Phase-Transfer Catalyst Typical Yield (%) Notes
Benzyltriethylammonium chloride (TEBA)60-75A commonly used and effective catalyst.
Tetrabutylammonium bromide (TBAB)65-80Often shows slightly higher efficiency due to increased lipophilicity.
Tetrabutylammonium hydrogen sulfate (TBAHS)55-70Another viable option.
No Catalyst< 5Demonstrates the necessity of the phase-transfer catalyst.

Note: Yields are illustrative and can vary based on specific reaction conditions.

Table 2: Illustrative Effect of NaOH Concentration on Yield

NaOH Concentration (wt%) Relative Yield (%) Observations
10%LowInefficient dichlorocarbene generation.
25%ModerateImproved yield but may not be optimal.
50%HighGenerally considered the optimal concentration for efficient dichlorocarbene formation.
> 60%May DecreaseVery high concentrations can lead to increased viscosity and mixing problems.

Note: Yields are illustrative and can vary based on specific reaction conditions.

References

Technical Support Center: Synthesis of (2,2-dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2,2-dichloroethenyl)cyclopropane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, particularly when using the Horner-Wadsworth-Emmons (HWE) reaction between a cyclopropanecarboxaldehyde derivative and a dichloromethylphosphonate.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. A primary consideration is the choice of base and reaction temperature, which significantly impacts the efficiency of the olefination reaction.

  • Suboptimal Base: The selection of the base is critical for the deprotonation of the dichloromethylphosphonate. Stronger bases generally lead to higher yields. For instance, potassium tert-butoxide has been shown to give significantly higher yields compared to sodium ethoxide.

  • Reaction Temperature: The temperature at which the reaction is carried out can influence the reaction rate and the stability of the intermediates. Reactions are typically run at low temperatures (e.g., -50°C to 0°C) to control reactivity and minimize side reactions. A gradual warm-up to room temperature is often employed.

  • Purity of Reagents: Ensure that all starting materials, especially the aldehyde and the phosphonate reagent, are pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

ParameterCondition 1Condition 2OutcomeReference
BasePotassium tert-butoxideSodium ethoxide88.6% yield[1]
BaseSodium ethoxidePotassium tert-butoxide51.6% yield[1]

Question: I am observing a mixture of E/Z isomers of the final product. How can I control the stereoselectivity?

Answer:

The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene, but the stereoselectivity can be influenced by several factors.[2][3]

  • Nature of the Base and Counter-ion: The choice of the metal cation in the base can affect the stereochemical outcome. Lithium, sodium, and potassium bases can lead to different E/Z ratios.[2] For some HWE reactions, using potassium bases with a crown ether can favor the formation of the (Z)-isomer.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to increased formation of the thermodynamically more stable (E)-isomer.[2] Conversely, kinetic control at lower temperatures might favor the (Z)-isomer in some cases.

  • Steric Hindrance: The steric bulk of the substituents on both the aldehyde and the phosphonate can influence the transition state geometry and, consequently, the E/Z ratio of the product.

Question: My final product is contaminated with a water-soluble impurity. What is it and how can I remove it?

Answer:

A common byproduct of the Horner-Wadsworth-Emmons reaction is a dialkylphosphate salt.[2][4] This byproduct is generally soluble in water and can be easily removed during the aqueous work-up.

  • Work-up Procedure: Ensure a thorough aqueous work-up. Washing the organic layer multiple times with water or a brine solution should effectively remove the phosphate byproduct.

  • Extraction: If the impurity persists, performing a liquid-liquid extraction with a suitable solvent system can aid in its removal.

Question: I have isolated a significant amount of a β-hydroxyphosphonate intermediate. Why did the elimination not occur and what can I do?

Answer:

The final step of the Horner-Wadsworth-Emmons reaction is the elimination of the dialkylphosphate to form the alkene. If this elimination is incomplete, the β-hydroxyphosphonate intermediate will be isolated.

  • Insufficient Electron-Withdrawing Groups: The elimination is driven by the presence of an electron-withdrawing group on the phosphonate carbanion.[2] While the two chlorine atoms should provide sufficient activation, other electronic factors in the molecule could hinder the elimination.

  • Reaction Conditions: The elimination can sometimes be promoted by adjusting the reaction conditions, such as increasing the temperature or adding a reagent like diisopropylcarbodiimide.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction. This involves reacting a cyclopropanecarboxaldehyde derivative with the carbanion generated from a dichloromethylphosphonate ester in the presence of a strong base.[1][2] Another method involves the use of triphenylphosphine and carbon tetrachloride, but it often results in lower yields.[1]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Many of the reagents used are hazardous.

  • Dichloromethylphosphonate esters: These can be corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Strong Bases (e.g., Potassium tert-butoxide, Sodium hydride): These are highly reactive and can be pyrophoric. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use anhydrous solvents, as the strong bases will react with water. Ethers like tetrahydrofuran (THF) can form explosive peroxides and should be handled with care.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through a combination of techniques. After an aqueous work-up to remove water-soluble byproducts, the crude product is often purified by vacuum distillation or column chromatography on silica gel.[1][5]

Q4: Can this reaction be performed stereoselectively to obtain a specific cis/trans isomer of the cyclopropane ring?

A4: The stereochemistry of the cyclopropane ring is determined by the starting aldehyde. The Horner-Wadsworth-Emmons reaction itself does not typically affect the stereochemistry of the cyclopropane ring. Therefore, to obtain a specific isomer of the final product, you must start with the corresponding pure isomer of the cyclopropanecarboxaldehyde. The synthesis of specific cyclopropane stereoisomers often requires specialized synthetic routes.[6]

Experimental Protocols

Key Experiment: Synthesis of Ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

  • Diethyl dichloromethylphosphonate

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Methylene chloride

  • 5% Sodium hydroxide solution

  • Sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate and diethyl dichloromethylphosphonate in anhydrous THF.

  • Cool the solution to the desired reaction temperature (e.g., -20°C) using a suitable cooling bath.

  • Slowly add a solution of potassium tert-butoxide in anhydrous THF to the reaction mixture via the dropping funnel, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, followed by gradual warming to room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with methylene chloride (2x).

  • Combine the organic extracts and wash them sequentially with 5% sodium hydroxide solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the pure ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate.

Visualizations

Main_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Reaction cluster_product Products Cyclopropane\nCarboxaldehyde Cyclopropane Carboxaldehyde β-hydroxyphosphonate\nintermediate β-hydroxyphosphonate intermediate Cyclopropane\nCarboxaldehyde->β-hydroxyphosphonate\nintermediate Dichloromethyl\nPhosphonate Dichloromethyl Phosphonate Phosphonate\nCarbanion Phosphonate Carbanion Dichloromethyl\nPhosphonate->Phosphonate\nCarbanion Base Phosphonate\nCarbanion->β-hydroxyphosphonate\nintermediate (2,2-dichloroethenyl)\ncyclopropane (2,2-dichloroethenyl) cyclopropane β-hydroxyphosphonate\nintermediate->(2,2-dichloroethenyl)\ncyclopropane Elimination Dialkylphosphate\nbyproduct Dialkylphosphate byproduct β-hydroxyphosphonate\nintermediate->Dialkylphosphate\nbyproduct

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_outcomes Potential Outcomes Reaction Mixture Reaction Mixture Desired Product\n(E-isomer) Desired Product (E-isomer) Reaction Mixture->Desired Product\n(E-isomer) Favorable Conditions (e.g., Na+ or Li+ base, higher temp.) Side Product\n(Z-isomer) Side Product (Z-isomer) Reaction Mixture->Side Product\n(Z-isomer) Altered Conditions (e.g., K+ base, lower temp.) Incomplete Reaction\n(β-hydroxyphosphonate) Incomplete Reaction (β-hydroxyphosphonate) Reaction Mixture->Incomplete Reaction\n(β-hydroxyphosphonate) Suboptimal Conditions (e.g., weak base, poor EWG)

Caption: Potential side reactions and products in the synthesis.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield IsomerRatio Incorrect E/Z Ratio? Start->IsomerRatio Impurity Impurity Present? Start->Impurity CheckBase Check Base Strength and Purity LowYield->CheckBase Yes CheckTemp Optimize Temperature LowYield->CheckTemp Yes CheckReagents Verify Reagent Purity LowYield->CheckReagents Yes ModifyBase Modify Base/Counter-ion IsomerRatio->ModifyBase Yes ModifyTemp Adjust Reaction Temperature IsomerRatio->ModifyTemp Yes Workup Improve Aqueous Work-up Impurity->Workup Yes Purification Optimize Purification (Distillation/Chromatography) Impurity->Purification Yes Solution Problem Resolved CheckBase->Solution CheckTemp->Solution CheckReagents->Solution ModifyBase->Solution ModifyTemp->Solution Workup->Solution Purification->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of (2,2-dichloroethenyl)cyclopropane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of (2,2-dichloroethenyl)cyclopropane isomers.

Troubleshooting Guides

Fractional Precipitation of Carboxylic Acid Derivatives

Fractional precipitation is a common method for separating the cis and trans isomers of this compound carboxylic acid, a key intermediate in the synthesis of various commercial products. This technique leverages the differential solubility of the isomers at specific pH values.

Problem: Poor Separation Efficiency (Low Purity of Precipitated Isomer)

Potential CauseTroubleshooting Steps
Incorrect pH adjustment: The pH at which one isomer selectively precipitates is critical. Overshooting or undershooting this pH can lead to co-precipitation of the other isomer.1. Ensure the pH meter is properly calibrated before use. 2. Add the acidifying agent (e.g., carbonic acid or acetic acid) slowly and dropwise with continuous monitoring of the pH. 3. Perform small-scale pilot experiments to determine the optimal precipitation pH for your specific mixture.
Rapid precipitation: Fast precipitation can trap impurities and the undesired isomer within the crystal lattice.1. Cool the solution slowly to the desired precipitation temperature. 2. Maintain gentle and consistent stirring during the precipitation process to promote the formation of purer crystals.
Insufficient dissolution of the salt: If the initial salt of the isomer mixture is not fully dissolved, the undissolved material may contaminate the precipitate.1. Ensure the sodium salt of the carboxylic acid mixture is completely dissolved in water before proceeding with acidification. 2. Slightly warming the solution can aid in complete dissolution.
High concentration of the undesired isomer: If the starting mixture is highly enriched in the more soluble isomer, it may still precipitate to some extent.1. Consider performing a preliminary purification step to reduce the concentration of the more soluble isomer. 2. Multiple recrystallization steps of the precipitate may be necessary to achieve the desired purity.

Experimental Protocol: Fractional Precipitation of (±)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid [1]

  • Dissolution: Dissolve a mixture of (±)-cis- and (±)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid in an aqueous solution of sodium hydroxide to form the sodium salts.

  • Acidification: Slowly pass carbon dioxide gas through the stirred solution. This will gradually lower the pH, causing the less soluble cis-isomer to precipitate. Alternatively, dilute acetic acid can be added dropwise.

  • Precipitation: Continue the addition of the acidifying agent until the precipitation of the cis-isomer appears complete.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected precipitate with water to remove any remaining soluble trans-isomer and other impurities.

  • Drying: Air-dry the purified (±)-cis-isomer.

Quantitative Data: Fractional Precipitation

Starting MaterialPrecipitated ProductPurity of PrecipitateReference
Mixture of (±)-cis and (±)-trans isomers(±)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid98% cis-isomer[1]
High-Performance Liquid Chromatography (HPLC) Separation

HPLC is a powerful technique for the analytical and preparative separation of geometric isomers and enantiomers of this compound derivatives.

Problem: Poor Resolution of Isomer Peaks

Potential CauseTroubleshooting Steps
Inappropriate stationary phase: The choice of HPLC column is crucial for isomer separation. A standard C18 column may not provide sufficient selectivity.1. For geometric (cis/trans) isomers, consider columns with shape selectivity, such as phenyl or cyano-bonded phases. 2. For enantiomeric separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for pyrethroid-type compounds.
Suboptimal mobile phase composition: The mobile phase composition directly influences the retention and resolution of the isomers.1. Systematically vary the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. 2. For ionizable compounds like carboxylic acids, adjusting the pH of the mobile phase with a buffer can significantly impact retention and peak shape. 3. The addition of modifiers like tetrahydrofuran can sometimes improve the separation of structurally similar compounds.
Inadequate flow rate or temperature: These parameters can affect the efficiency of the separation.1. Optimize the flow rate to achieve the best balance between resolution and analysis time. 2. Varying the column temperature can alter the selectivity of the separation.
Peak splitting: This can be mistaken for poor resolution and can be caused by several factors.1. Ensure the sample is dissolved in a solvent that is weaker than or compatible with the mobile phase. 2. Check for and eliminate any dead volumes in the HPLC system (e.g., from improper fittings). 3. A partially blocked column frit can cause peak splitting; in this case, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating cis and trans isomers of this compound derivatives?

A1: The primary challenge lies in their similar physical and chemical properties. Because they have the same molecular weight and often similar polarities, traditional purification techniques like distillation are often ineffective. Specialized methods like fractional crystallization or chromatography are typically required.

Q2: How can I resolve the enantiomers of a specific geometric isomer (e.g., the (+)- and (-)-cis isomers)?

A2: Enantiomers cannot be separated by standard chromatographic methods. You will need to use a chiral separation technique. Two common approaches are:

  • Diastereomeric Salt Formation: React the racemic acid with a single enantiomer of a chiral amine (a resolving agent) to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization. The desired enantiomer of the acid can then be recovered by hydrolyzing the separated salt.[2]

  • Chiral HPLC: Use an HPLC column with a chiral stationary phase (CSP). The enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation.

Q3: My HPLC chromatogram shows split peaks for my isomer mixture. What could be the cause?

A3: Peak splitting in HPLC can have several causes:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including splitting. Try to dissolve your sample in the mobile phase itself or a weaker solvent.

  • Column Contamination or Void: A blockage at the column inlet or a void in the packing material can disrupt the sample flow path and lead to split peaks.

  • Co-elution of Similar Isomers: In some cases, what appears to be a split peak may actually be two very closely eluting isomers. Method optimization, such as adjusting the mobile phase composition or temperature, may be needed to resolve them.

Q4: Can I use the fractional precipitation method for compounds other than the carboxylic acids?

A4: The fractional precipitation method described is specific to the carboxylic acid derivatives because it relies on the formation of salts and their pH-dependent precipitation. For other derivatives, such as esters, different purification strategies like chromatography or distillation under high vacuum might be more appropriate.

Visualizations

experimental_workflow_fractional_precipitation start Start: Mixture of cis/trans Isomers dissolution Dissolve in Aqueous NaOH (Formation of Sodium Salts) start->dissolution acidification Slowly Add Acidifying Agent (e.g., CO2 or Acetic Acid) dissolution->acidification precipitation Selective Precipitation of the Less Soluble Isomer (typically the cis-isomer) acidification->precipitation filtration Filter to Isolate Precipitate precipitation->filtration washing Wash Precipitate with Water filtration->washing drying Dry the Purified Isomer washing->drying end End: Purified Isomer drying->end logical_relationship_hplc_troubleshooting problem Problem: Poor Peak Resolution cause1 Inappropriate Stationary Phase problem->cause1 cause2 Suboptimal Mobile Phase problem->cause2 cause3 Incorrect Flow Rate or Temperature problem->cause3 cause4 Peak Splitting problem->cause4 solution1 Select Column with Shape Selectivity (e.g., Phenyl, Cyano) or Chiral Stationary Phase cause1->solution1 solution2 Optimize Organic Modifier Ratio Adjust pH with Buffer cause2->solution2 solution3 Vary Flow Rate and Column Temperature cause3->solution3 solution4 Use Weaker Sample Solvent Check for Dead Volumes cause4->solution4

References

stability of (2,2-dichloroethenyl)cyclopropane under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,2-dichloroethenyl)cyclopropane, focusing on its stability under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving the acid-catalyzed treatment of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No reaction or incomplete conversion 1. Inappropriate acid strength. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Inactive catalyst (Lewis acid).1. Use a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a more potent Lewis acid (e.g., TiCl₄, AlCl₃, SnCl₄).[1][2] 2. Gradually increase the reaction temperature. Thermal energy can promote the rearrangement.[3] 3. Monitor the reaction over a longer period using techniques like GC-MS or NMR. 4. Ensure the Lewis acid is anhydrous and handled under an inert atmosphere.
Formation of multiple unexpected products 1. Non-selective rearrangement pathways. 2. Secondary reactions of the initial product. 3. Degradation of the starting material or product.1. Screen different Lewis acids to find one that favors the desired product.[1] The choice of Lewis acid can influence the selectivity of the rearrangement. 2. Isolate the primary product at an early stage of the reaction to prevent further transformations. 3. Use milder acidic conditions (lower concentration, weaker acid) or lower the reaction temperature.
Polymerization of the starting material 1. Highly concentrated acid. 2. High reaction temperature.1. Reduce the concentration of the acid catalyst. 2. Perform the reaction at a lower temperature.
Difficulty in isolating and purifying the product 1. Similar physical properties of starting material and product. 2. Formation of complex mixtures.1. Employ high-resolution separation techniques such as preparative GC or HPLC. 2. Optimize reaction conditions to improve the yield and selectivity towards a single product.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

A1: this compound is susceptible to rearrangement under acidic conditions, a reaction known as the vinylcyclopropane-cyclopentene rearrangement.[3][4] The stability is highly dependent on the specific conditions, including the strength of the acid, temperature, and solvent. The isomerization of 2,2-dichlorovinylcyclopropane was first reported in 1959.[4] While this indicates its potential for rearrangement, the core structure is utilized in the synthesis of various agrochemicals, suggesting it possesses a degree of stability under specific, controlled conditions.

Q2: What is the expected product of the acid-catalyzed reaction of this compound?

A2: The primary product expected from the acid-catalyzed treatment of this compound is a dichlorinated cyclopentene derivative. This occurs via the vinylcyclopropane-cyclopentene rearrangement, a ring expansion reaction.[3] The exact isomer of the dichlorocyclopentene formed may depend on the reaction conditions and the specific catalyst used.

Q3: What is the mechanism of the acid-catalyzed rearrangement?

A3: The vinylcyclopropane-cyclopentene rearrangement can proceed through two primary mechanistic pathways: a diradical-mediated two-step process or a concerted, pericyclic process controlled by orbital symmetry.[3][5] The operative mechanism is highly dependent on the specific substrate and reaction conditions.[3] In the presence of a Lewis acid, the acid coordinates to the double bond, facilitating the ring-opening of the cyclopropane and subsequent rearrangement to the five-membered ring.

Q4: Are there any recommended experimental protocols for studying the acid stability of this compound?

General Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).

  • Acid Addition: At a controlled temperature (e.g., 0 °C or room temperature), add the desired Brønsted or Lewis acid catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction over time using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow for the identification of the starting material, any intermediates, and the final product(s).

  • Work-up and Isolation: Once the reaction has reached the desired conversion, quench the reaction by adding a suitable reagent (e.g., a saturated sodium bicarbonate solution for Brønsted acids or water for Lewis acids). Extract the organic components with an appropriate solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purification and Characterization: Purify the resulting product(s) using column chromatography, preparative GC, or distillation. Characterize the purified product(s) using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm their structure.

Q5: How can I visualize the reaction pathway?

A5: The acid-catalyzed vinylcyclopropane-cyclopentene rearrangement can be visualized using a reaction pathway diagram.

ReactionPathway start This compound intermediate Carbocation Intermediate / Diradical Intermediate start->intermediate Acid Catalysis product Dichlorocyclopentene derivative intermediate->product Ring Expansion acid H+ or Lewis Acid rearrangement Rearrangement

Figure 1. A simplified diagram illustrating the acid-catalyzed rearrangement of this compound to a dichlorocyclopentene derivative.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the stability of this compound under acidic conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare this compound and anhydrous solvent setup Set up reaction under inert atmosphere prep_reagents->setup prep_acid Select and prepare acid catalyst prep_acid->setup addition Add acid catalyst at controlled temperature setup->addition monitoring Monitor reaction by GC-MS or NMR addition->monitoring workup Quench reaction and perform work-up monitoring->workup purification Purify product(s) via chromatography workup->purification characterization Characterize product(s) using spectroscopic methods purification->characterization

Figure 2. A flowchart depicting the key steps in an experimental procedure to assess the stability of this compound in the presence of acid.

References

Technical Support Center: Synthesis of (2,2-dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2,2-dichloroethenyl)cyclopropane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the dichlorocyclopropanation of a suitable olefin precursor, typically vinylcyclopropane, using dichlorocarbene (:CCl₂). The dichlorocarbene is usually generated in situ from chloroform (CHCl₃) and a strong base.[1] Phase-transfer catalysis (PTC) is a widely used technique to facilitate this reaction in a two-phase system (e.g., aqueous NaOH and an organic solvent like chloroform), which offers advantages like mild reaction conditions, use of inexpensive bases, and enhanced reactivity.[1][2]

Q2: How do I select an appropriate catalyst for the dichlorocyclopropanation reaction?

Catalyst selection is crucial for achieving high yield and selectivity. The most common catalysts are quaternary ammonium salts, which act as phase-transfer agents.[1][2]

  • Conventional Catalysts: Benzyltriethylammonium chloride (TEBAC) or bromide (TEBA) and Aliquat 336® are standard choices that are commercially available and effective for many substrates.[1][3][4]

  • High-Reactivity Catalysts: For improved performance, novel catalysts have been developed. For instance, 3-(N,N-dimethyloctylammonio)-propansulfonate (S-8) has been shown to be more effective than conventional quaternary ammonium salts.[5] Multisite catalysts, such as 1,4-bis(triethylmethylammonium)benzene dichloride (DC-X), can also exhibit higher reactivity.[6]

  • Considerations: The choice depends on the scale of the reaction, cost, and the specific substrate. For industrial applications, catalyst cost and ease of separation from the product are significant factors.[3]

Q3: What is the underlying mechanism of phase-transfer catalyzed dichlorocyclopropanation?

The reaction proceeds through an interfacial mechanism in a two-phase system (aqueous and organic):

  • Hydroxide Extraction: The phase-transfer catalyst (Q⁺X⁻) transports hydroxide ions (OH⁻) from the aqueous phase to the organic phase.

  • Dichlorocarbene Generation: In the organic phase, the hydroxide ion deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (CCl₃⁻).

  • Alpha-Elimination: The unstable CCl₃⁻ anion rapidly undergoes alpha-elimination, losing a chloride ion (Cl⁻) to form the highly reactive dichlorocarbene (:CCl₂).

  • Cyclopropanation: The electrophilic dichlorocarbene adds to the double bond of the vinylcyclopropane substrate to form the this compound ring.[1][7][8]

Q4: Can I use other methods besides phase-transfer catalysis?

Yes, other methods exist, although PTC is common for its practicality. For instance, strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent can be used to generate dichlorocarbene from chloroform.[7][9] Additionally, base-promoted intramolecular cyclization can be employed for specific, densely functionalized precursors.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inefficient Carbene Generation Ensure the base is sufficiently strong and present in adequate amounts. For PTC, check the concentration of the aqueous NaOH solution.[6] The quality of the chloroform is also important.
Poor Catalyst Activity The chosen catalyst may not be effective for your specific substrate. Screen different phase-transfer catalysts, including more reactive options like S-8 or multisite catalysts.[6][5] Verify the integrity of the catalyst; some can degrade over time.
Insufficient Mixing In a phase-transfer system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Increase the agitation speed and observe if the reaction rate improves.[1]
Incorrect Temperature The reaction temperature can significantly impact yield. For some systems, decreasing the temperature can improve yield by minimizing side reactions.[10] For others, gentle heating may be required.[11]
Side Reactions The dichlorocarbene can react with other species or decompose. Slow addition of the base or chloroform might help maintain a low concentration of the carbene, favoring the reaction with the substrate.

Problem 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Step
Formation of Bis-adducts If the starting material has multiple double bonds, bis-dichlorocyclopropanation can occur.[6] To favor the mono-adduct, use a stoichiometric amount of the carbene precursor or add it slowly to the reaction mixture.
Reaction with Solvent If using a solvent other than excess chloroform, ensure it is inert to dichlorocarbene.
Rearrangement Products Cyclopropane rings, especially highly substituted ones, can be prone to rearrangement under certain conditions. Analyze byproducts to identify potential rearrangement pathways and adjust reaction conditions (e.g., temperature, pH) accordingly.

Problem 3: Poor Diastereoselectivity

Potential Cause Troubleshooting Step
Steric and Electronic Effects The diastereoselectivity is often influenced by the steric bulk of the substrate and the catalyst.[12] Modifying the substituents on the starting olefin can alter the facial selectivity of the carbene addition.
Catalyst Structure The structure of the catalyst can influence the transition state. Chiral phase-transfer catalysts can be used to induce enantioselectivity, and their structure can also affect diastereoselectivity.[2]
Reaction Temperature Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[10]

Data Presentation: Catalyst and Condition Optimization

The selection of base and temperature can be critical for maximizing yield and selectivity. The following table summarizes results from a study on a base-promoted intramolecular cyclization to form a (2,2-dichlorovinyl)cyclopropane derivative.

Table 1: Effect of Base and Temperature on Yield and Diastereomeric Ratio (d.r.)

EntryBaseTemperature (°C)Yield (%)d.r.
1TBAF70Low80:20
2TBAF507083:17
3Other mild basesVarious0-
Data adapted from a study on the synthesis of densely functionalized (2,2-dichlorovinyl)cyclopropanes.[10]

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed Dichlorocyclopropanation

This protocol is a generalized procedure based on common methodologies.[1][6] Researchers should optimize conditions for their specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a condenser, add the vinylcyclopropane substrate and an excess of chloroform (which acts as both reactant and organic solvent).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TEBAC, 1-5 mol%).

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • Reaction Execution: Stir the two-phase mixture vigorously at the desired temperature (e.g., 35-50°C). The reaction can be monitored by TLC or GC to check for the consumption of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the organic layer. Wash the organic layer successively with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

G cluster_workflow Catalyst Selection & Optimization Workflow Start Define Substrate (Vinylcyclopropane) Screen_Conventional Screen Conventional PTCs (e.g., TEBAC, Aliquat 336) Start->Screen_Conventional Check_Yield Acceptable Yield and Purity? Screen_Conventional->Check_Yield Run Test Reactions Screen_Advanced Screen Advanced PTCs (e.g., Multisite, S-8) Check_Yield->Screen_Advanced No Optimize Optimize Conditions (Temp, Conc., Stirring) Check_Yield->Optimize Yes Troubleshoot Troubleshoot (Side Reactions, Selectivity) Check_Yield->Troubleshoot No, issues persist Screen_Advanced->Check_Yield End Final Protocol Optimize->End Troubleshoot->Screen_Advanced

Caption: Logical workflow for selecting and optimizing a catalyst for dichlorocyclopropanation.

G cluster_mechanism PTC Dichlorocyclopropanation Mechanism Aqueous Aqueous Phase (NaOH) PTC_OH [Q⁺ OH⁻] Aqueous->PTC_OH Q⁺X⁻ transfers OH⁻ Organic Organic Phase (Substrate, CHCl3) CHCl3 CHCl₃ PTC_OH->CHCl3 Deprotonation CCl3_anion [Q⁺ CCl₃⁻] CHCl3->CCl3_anion Carbene :CCl₂ (Dichlorocarbene) CCl3_anion->Carbene α-elimination (-Cl⁻) Product (2,2-dichloroethenyl) cyclopropane Carbene->Product Substrate Vinylcyclopropane Substrate->Product Cycloaddition

Caption: Reaction mechanism of dichlorocarbene generation and cyclopropanation via PTC.

References

preventing decomposition of (2,2-dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of (2,2-dichloroethenyl)cyclopropane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound decomposes?

A1: The decomposition of this compound, particularly within larger molecules like pyrethroid insecticides, primarily occurs through three main pathways:

  • Hydrolysis: Cleavage of ester linkages, if present, is a major degradation route, leading to the formation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and the corresponding alcohol.[1]

  • Photodegradation: Exposure to sunlight, water, and oxygen can accelerate the decomposition of the molecule.[2] Photochemical reactions can lead to isomerization of the cyclopropane ring, ester bond cleavage, and other complex transformations.[3]

  • Thermal Decomposition: At elevated temperatures, typically above 250-300°C, the molecule can undergo evaporation and oxidative pyrolysis.[4] Key thermal degradation processes include cyclopropane isomerization and ester cleavage, followed by oxidation of the resulting products.[5]

Q2: What are the common products of decomposition?

A2: Depending on the decomposition pathway, several products can be formed.

  • Hydrolysis: Yields the corresponding cyclopropanecarboxylic acid and alcohol.

  • Thermal Degradation: Can produce a variety of compounds, including permethrinic acid, 3-phenoxybenzyl chloride, 3-phenoxybenzyl alcohol, 3-phenoxybenzaldehyde, and 3-phenoxybenzoic acid.[5][6]

  • Photodegradation: Can lead to a mixture of isomers and cleavage products.[3]

Q3: What factors can accelerate the decomposition of this compound derivatives?

A3: Several factors can influence the rate of decomposition:

  • Temperature: Higher temperatures significantly increase the rate of thermal degradation.[4][5]

  • Light: UV radiation is a major driver of photodegradation.[3]

  • pH: The rate of hydrolysis can be pH-dependent.

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents can promote decomposition.

  • Presence of Certain Salts: Some salts, like potassium chlorate, can catalyze thermal isomerization and decomposition.[5]

  • Environmental Conditions: In environmental settings, factors like soil type, organic matter content, moisture, and microbial activity play a significant role in the degradation rate.[1]

Troubleshooting Guide

Problem: Low yield in a reaction involving a this compound derivative.

Possible Cause Troubleshooting Step
Thermal Decomposition Monitor reaction temperature closely. Avoid excessive heating. Consider running the reaction at a lower temperature for a longer duration.
Photodegradation Protect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil.
Hydrolysis If water-sensitive functional groups are present, ensure all solvents and reagents are anhydrous. Use of a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.
Reaction with Incompatible Reagents Review all reagents for potential incompatibilities. For example, strong bases can promote elimination or rearrangement reactions.

Problem: Appearance of unexpected peaks in analytical data (e.g., GC-MS, HPLC, NMR).

Possible Cause Troubleshooting Step
Isomerization The presence of certain salts or exposure to heat/light can cause cis-trans isomerization of the cyclopropane ring.[5] Compare the analytical data with known spectra of potential isomers.
Formation of Decomposition Products Refer to the list of common decomposition products in the FAQs. Analyze the sample for the presence of these compounds. Mass spectrometry can be particularly useful for identifying these products.[6][7]
Sample Degradation During Analysis Ensure the analytical method itself is not causing degradation. For example, high temperatures in a GC inlet can cause thermal decomposition of sensitive compounds. Consider using a less harsh analytical technique if possible.

Problem: Loss of product during storage.

Possible Cause Troubleshooting Step
Improper Storage Conditions Store the compound in a cool, dark place. For long-term storage, refrigeration or freezing in an inert atmosphere is recommended.
Oxidative Degradation Store under an inert atmosphere (nitrogen or argon) to prevent oxidation. The addition of an antioxidant may be beneficial.
Hydrolysis from Atmospheric Moisture Store in a tightly sealed container, preferably in a desiccator, to protect from moisture.

Data on Decomposition Kinetics

The stability of this compound is often studied in the context of pyrethroid insecticides. The following table summarizes degradation half-lives for several pyrethroids containing this moiety under different conditions.

Compound Condition Half-life (t1/2) Reference
CypermethrinAerobic sedimentMedian of 18 days[8]
CypermethrinAnaerobic sedimentMedian of 70 days[8]
DeltamethrinAerobic sedimentMedian of 18 days[8]
DeltamethrinAnaerobic sedimentMedian of 70 days[8]
PermethrinAerobic sedimentMedian of 18 days[8]
PermethrinAnaerobic sedimentMedian of 70 days[8]
DeltamethrinPhotodegradation (Methanol/Acetone)< 25 min[3]
Permethrin (trans)Photodegradation (Methanol/Acetone)< 25 min[3]
Permethrin (cis)Photodegradation (Methanol/Acetone)~ 50 min[3]
Beta-cypermethrinBiodegradation (Bacillus subtilis BSF01)2.31 days[9]
DeltamethrinBiodegradation (Bacillus subtilis BSF01)1.82 days[9]
CypermethrinBiodegradation (Bacillus subtilis BSF01)1.34 days[9]

Experimental Protocols

Protocol 1: Recommended Storage of this compound and its Derivatives

  • Short-Term Storage (days to weeks):

    • Store in a tightly sealed amber glass vial.

    • Place the vial in a refrigerator at 2-8 °C.

    • For compounds sensitive to oxidation, purge the vial with an inert gas (nitrogen or argon) before sealing.

  • Long-Term Storage (months to years):

    • Dissolve the compound in a minimal amount of a dry, aprotic solvent (e.g., anhydrous toluene or hexane).

    • Place the solution in an amber glass vial with a PTFE-lined cap.

    • Purge the vial with a stream of dry nitrogen or argon for several minutes.

    • Seal the vial tightly and wrap the cap with Parafilm®.

    • Store in a freezer at -20 °C or below.

Protocol 2: Monitoring for Decomposition using Thin Layer Chromatography (TLC)

  • Prepare a TLC plate (silica gel 60 F254).

  • Spot the plate with a freshly prepared solution of the compound (as a reference) and the sample to be tested.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The exact ratio will depend on the polarity of the specific derivative.

  • Visualize the plate under UV light (254 nm).

  • Appearance of new spots in the test sample lane that are not present in the reference lane indicates the presence of degradation products. The relative intensity of these new spots can give a qualitative indication of the extent of decomposition.

Visualizations

Decomposition_Pathways cluster_main Decomposition of this compound Derivative (e.g., Pyrethroid) cluster_pathways cluster_products Decomposition Products Compound This compound Derivative Hydrolysis Hydrolysis (H₂O) Compound->Hydrolysis Photodegradation Photodegradation (Light, O₂) Compound->Photodegradation Thermal_Degradation Thermal Degradation (Heat) Compound->Thermal_Degradation Acid Cyclopropanecarboxylic Acid Hydrolysis->Acid Alcohol Corresponding Alcohol Hydrolysis->Alcohol Isomers Isomers Photodegradation->Isomers Cleavage_Products Cleavage Products (e.g., Aldehydes, Acids) Photodegradation->Cleavage_Products Thermal_Degradation->Isomers Thermal_Degradation->Cleavage_Products

Caption: Major decomposition pathways for this compound derivatives.

Troubleshooting_Workflow Start Suspected Decomposition (e.g., low yield, extra peaks) Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Storage Review Storage Conditions Start->Check_Storage Check_Analysis Review Analytical Method Start->Check_Analysis Temp High Temperature? Check_Reaction->Temp Yes Light Light Exposure? Check_Reaction->Light Yes Reagents Incompatible Reagents? Check_Reaction->Reagents Yes Storage_Temp Stored at Room Temp? Check_Storage->Storage_Temp Yes Atmosphere Stored in Air? Check_Storage->Atmosphere Yes Moisture Moisture Exposure? Check_Storage->Moisture Yes GC_Temp High GC Inlet Temp? Check_Analysis->GC_Temp Yes Solution_Reaction Optimize Reaction: - Lower Temperature - Protect from Light - Check Reagent Compatibility Temp->Solution_Reaction Light->Solution_Reaction Reagents->Solution_Reaction Solution_Storage Optimize Storage: - Refrigerate/Freeze - Inert Atmosphere - Desiccate Storage_Temp->Solution_Storage Atmosphere->Solution_Storage Moisture->Solution_Storage Solution_Analysis Optimize Analysis: - Use Lower Temp Inlet - Consider LC-MS or NMR GC_Temp->Solution_Analysis

Caption: A logical workflow for troubleshooting the decomposition of this compound.

References

Technical Support Center: Simmons-Smith Cyclopropanation of Dichloroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Simmons-Smith cyclopropanation reaction with dichloroalkene substrates.

Troubleshooting Guide & FAQs

Q1: My Simmons-Smith reaction with a dichloroalkene is not proceeding or is giving very low yields. What is the likely cause and how can I fix it?

A1: The most common reason for low reactivity is the electron-deficient nature of dichloroalkenes. The standard Simmons-Smith reagent, often generated from diiodomethane and a zinc-copper couple, is an electrophilic carbenoid and reacts sluggishly with electron-poor double bonds.[1][2]

Solution: Employ a modified, more nucleophilic Simmons-Smith reagent.

The Shi modification is highly recommended for electron-deficient alkenes.[3] This involves the in-situ formation of a more potent and nucleophilic zinc carbenoid, CF3CO2ZnCH2I, from the reaction of diethylzinc (Et2Zn), trifluoroacetic acid (TFA), and diiodomethane (CH2I2).[3]

Q2: I am observing the formation of unexpected side products. What could they be and how can I minimize them?

A2: While the Simmons-Smith reaction is known for its high chemoselectivity, side reactions can occur, particularly with prolonged reaction times or excess reagents.[4] With dichloroalkene substrates, potential side reactions could include:

  • Reaction with other functional groups: If your substrate contains sensitive functional groups like alcohols, methylation can occur as a side reaction due to the electrophilicity of the zinc carbenoid.[3]

  • Wurtz-type coupling: Although less common, intermolecular coupling of the organozinc intermediates can lead to dimeric byproducts.

  • Decomposition of the starting material or product: Dichloroalkenes and the resulting dichlorocyclopropanes might exhibit instability under prolonged exposure to the reaction conditions, although specific decomposition pathways are not extensively documented in the context of this reaction.

Solutions:

  • Protect sensitive functional groups: If your substrate has hydroxyl or other reactive moieties, consider protecting them prior to the cyclopropanation reaction.

  • Optimize reaction time and stoichiometry: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress by TLC or GC to avoid prolonged reaction times after the starting material has been consumed.

  • Purification: Ensure rigorous purification of the product to remove any non-volatile side products.

Q3: How can I improve the stereoselectivity of the reaction?

A3: The Simmons-Smith reaction is inherently stereospecific, meaning the stereochemistry of the starting dichloroalkene will be retained in the cyclopropane product.[2][3] If your substrate contains a directing group, such as a hydroxyl group, in proximity to the double bond, the zinc of the carbenoid can coordinate with it, directing the cyclopropanation to the same face of the molecule.[1][4] For substrates lacking such directing groups, the cyclopropanation will generally occur on the less sterically hindered face of the double bond.

Q4: Are there any specific safety precautions I should take when running this reaction?

A4: Yes. Diethylzinc is highly pyrophoric and will ignite spontaneously on contact with air and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using proper syringe and cannula techniques. Diiodomethane is a dense liquid and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data Summary

For the cyclopropanation of electron-deficient alkenes, the Shi modification provides a significant improvement in yield. Below is a comparative table of typical reaction conditions.

ParameterStandard Simmons-SmithFurukawa ModificationShi Modification
Zinc Source Zn-Cu coupleEt2ZnEt2Zn
Methylene Source CH2I2CH2I2CH2I2
Additive NoneNoneTrifluoroacetic Acid (TFA)
Typical Substrate Electron-rich alkenesUnfunctionalized alkenesElectron-deficient alkenes
Relative Reactivity Low with dichloroalkenesModerate with dichloroalkenesHigh with dichloroalkenes

Experimental Protocols

Key Experiment: Modified Simmons-Smith Cyclopropanation of a Dichloroalkene (Shi Modification)

This protocol is adapted from established procedures for the cyclopropanation of electron-deficient alkenes and should be performed under an inert atmosphere.[5]

Materials:

  • Dichloroalkene substrate

  • Diethylzinc (Et2Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH2I2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dichloroalkene (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Et2Zn in hexanes (2.0 eq) via syringe.

  • In a separate flame-dried flask under nitrogen, prepare a solution of TFA (2.0 eq) in anhydrous DCM.

  • Slowly add the TFA solution to the reaction mixture at 0 °C. A white precipitate may form. Stir the resulting slurry at 0 °C for 20 minutes.

  • In another separate flame-dried flask under nitrogen, prepare a solution of CH2I2 (2.0 eq) in anhydrous DCM.

  • Slowly add the CH2I2 solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Reaction with Dichloroalkene Fails or has Low Yield check_reagents Are reagents (Et2Zn, CH2I2) fresh and anhydrous? start->check_reagents check_reagents->start No, rectify and retry check_conditions Was the reaction run under inert atmosphere? check_reagents->check_conditions Yes check_conditions->start No, rectify and retry diagnosis_electron_deficiency Likely Cause: Dichloroalkene is electron-deficient check_conditions->diagnosis_electron_deficiency Yes solution_shi Implement Shi Modification: - Use Et2Zn and CH2I2 - Add Trifluoroacetic Acid (TFA) diagnosis_electron_deficiency->solution_shi re_run_reaction Re-run reaction with modified protocol solution_shi->re_run_reaction success Successful Cyclopropanation re_run_reaction->success Improved Yield failure Persistent Low Yield re_run_reaction->failure No Improvement further_optimization Consider further optimization: - Temperature adjustment - Solvent change - Alternative cyclopropanation methods failure->further_optimization

Caption: Troubleshooting workflow for low-yield Simmons-Smith reactions of dichloroalkenes.

Reaction_Mechanism cluster_reagents Reagent Formation (Shi Modification) cluster_cyclopropanation Cyclopropanation cluster_side_reaction Potential Side Reaction Et2Zn Et2Zn Carbenoid CF3CO2ZnCH2I (Nucleophilic Carbenoid) Et2Zn->Carbenoid TFA CF3COOH TFA->Carbenoid CH2I2 CH2I2 CH2I2->Carbenoid TransitionState Butterfly Transition State Carbenoid->TransitionState Methylated_Product R'-OCH3 Carbenoid->Methylated_Product Methylation Dichloroalkene R2C=CCl2 Dichloroalkene->TransitionState Product Dichlorocyclopropane TransitionState->Product Alcohol R'-OH (on substrate) Alcohol->Methylated_Product

Caption: Key steps in the Shi-modified Simmons-Smith reaction and a potential side reaction.

References

Technical Support Center: Synthesis of (2,2-dichloroethenyl)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2,2-dichloroethenyl)cyclopropane derivatives, key intermediates in the production of pyrethroid insecticides such as permethrin.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound derivatives?

A1: The most common method is the dichlorocyclopropanation of a corresponding diene precursor, such as 1,1-dichloro-4-methyl-1,3-pentadiene, using dichlorocarbene (:CCl₂). The dichlorocarbene is typically generated in situ from chloroform (CHCl₃) and a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic chloroform/diene phase.

Q2: What are the expected products of the dichlorocyclopropanation reaction?

A2: The primary products are the cis and trans isomers of the desired this compound derivative. The ratio of these isomers can be influenced by reaction conditions. For example, in the synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, both cis and trans isomers are formed and often separated in later stages.[1]

Q3: What are the most common byproducts observed in this synthesis?

A3: Besides the desired geometric isomers, several byproducts can form. These may include:

  • C-H Insertion Products: Dichlorocarbene is highly reactive and can insert into carbon-hydrogen bonds of the starting material or solvent.[2][3]

  • Diadducts: If the starting material has multiple double bonds, dichlorocarbene can add to more than one, creating diadducts.

  • Rearrangement Products: Vinylcyclopropanes can undergo thermal or acid-catalyzed rearrangements to form cyclopentene derivatives.[4]

  • Unreacted Starting Materials: Incomplete reaction can leave residual diene precursor.

  • Impurities from Precursors: The purity of the final product is also dependent on the purity of the starting materials, such as the diene and chloroform.

Q4: How can I minimize byproduct formation?

A4: Optimizing reaction conditions is key. This includes controlling the temperature, the rate of addition of reagents, efficient stirring, and the choice of solvent and phase-transfer catalyst. Using a less reactive carbene precursor or a metal-stabilized carbene can sometimes increase selectivity.[2] Purification of the diene precursor before the reaction is also crucial to avoid introducing impurities.

Q5: What are the safety precautions for this reaction?

A5: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Chloroform is a suspected carcinogen and is toxic. Strong bases like sodium hydroxide are corrosive. The reaction can be exothermic, so proper temperature control is necessary to prevent runaway reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient phase transfer catalysis. 4. Degradation of the product.1. Increase reaction time or ensure efficient mixing. 2. Optimize the temperature; the reaction is often run at or below room temperature to control exothermicity. 3. Select a more efficient phase-transfer catalyst or increase its loading. 4. Avoid excessive heat and acidic conditions during workup to prevent product degradation or rearrangement.
High percentage of C-H insertion byproducts Highly reactive dichlorocarbene.Consider using a metal catalyst (e.g., copper or rhodium compounds) to generate a more selective metal-carbenoid species.[2]
Formation of diadducts Excess dichlorocarbene or a highly reactive diene.Use a stoichiometric amount of the dichlorocarbene precursor or add it slowly to the reaction mixture to maintain a low concentration.
Presence of cyclopentene rearrangement products High reaction temperature or acidic conditions during workup.Maintain a low reaction temperature. Neutralize the reaction mixture carefully during workup and avoid strong acids.[4]
Inconsistent cis/trans isomer ratio Variations in reaction temperature or the nature of the base/catalyst system.Tightly control the reaction temperature. The choice of base and phase-transfer catalyst can influence the stereoselectivity; ensure consistent use of these reagents.
Difficult purification of the final product Presence of multiple byproducts with similar physical properties to the desired product.Optimize reaction conditions to minimize byproduct formation. Employ fractional distillation under reduced pressure or chromatography for purification. Derivatization of the carboxylic acid products can sometimes facilitate separation.[1][5]

Quantitative Data

The yield and isomer distribution of this compound derivatives are highly dependent on the specific substrate and reaction conditions. Below is a summary of representative data from the literature for related dichlorocyclopropanation reactions.

Substrate Dichlorocarbene Source Catalyst/Conditions Product(s) Yield (%) cis/trans Ratio Reference
Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate1,5-diazabicyclo[5.4.0]undec-5-ene in DMF100°C, 1 hourMethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate9176/24[6]
Racemic cis,trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid(Resolution with quinine)Ethyl acetate(+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid-Enriched in (+)-cis[1]
3-methyl-1-cyclohexeneCHCl₃ / NaOHMulti-site phase transfer catalyst7,7-dichloro-3-methyl-bicyclo[4.1.0]-heptaneHigh-[7]
4-vinyl-1-cyclohexeneCHCl₃ / NaOHMulti-site phase transfer catalyst7,7-dichloro-4-vinyl-bicyclo[4.1.0]-heptane~100-[7]

Experimental Protocols

General Protocol for the Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid

This protocol is a generalized procedure based on common methods described in the literature.[1][5]

Materials:

  • Diene precursor (e.g., 1,1-dichloro-4-methyl-1,3-pentadiene)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve the diene precursor and the phase-transfer catalyst in a suitable organic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the 50% aqueous sodium hydroxide solution to the vigorously stirred mixture, followed by the slow, dropwise addition of chloroform. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete as monitored by TLC or GC.

  • After the reaction is complete, dilute the mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation under reduced pressure or used as is for subsequent steps. If the product is a carboxylic acid, it can be further purified by crystallization or by forming a salt with an appropriate base.[1]

Visualizations

Reaction Mechanism and Byproduct Formation

The following diagrams illustrate the key reaction pathways in the synthesis of this compound derivatives.

reaction_mechanism cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathways diene Diene Precursor product This compound (cis and trans isomers) diene->product [2+1] Cycloaddition diadduct Diadduct diene->diadduct Second Cycloaddition dcc Dichlorocarbene (:CCl2) dcc->product ch_insertion C-H Insertion Product dcc->ch_insertion C-H Insertion dcc->diadduct rearrangement Cyclopentene Derivative product->rearrangement Thermal/Acid-catalyzed Rearrangement chloroform Chloroform (CHCl3) chloroform->dcc α-elimination base Base (e.g., NaOH) base->dcc

Caption: Main reaction and potential byproduct formation pathways.

Experimental Workflow

experimental_workflow start Start: Reagents reaction Dichlorocyclopropanation Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Distillation, Crystallization) workup->purification analysis Analysis (GC, NMR, etc.) purification->analysis end Final Product analysis->end

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Problem Identified (e.g., Low Yield) cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Product Degradation? start->cause3 solution1 Increase Reaction Time/ Improve Mixing cause1->solution1 solution2 Optimize Temperature/ Use Selective Reagents cause2->solution2 solution3 Modify Workup Conditions cause3->solution3

Caption: A simplified logic diagram for troubleshooting.

References

Technical Support Center: Diastereoselective (2,2-dichloroethenyl)cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of (2,2-dichloroethenyl)cyclopropanes. This resource provides targeted troubleshooting guides and frequently asked questions to help you overcome common challenges and increase the diastereoselectivity of your reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or Non-Existent Diastereoselectivity

You are obtaining a nearly 1:1 mixture of diastereomers or the desired diastereomer is the minor product.

Possible Causes:

  • Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, reducing selectivity.

  • Ineffective Directing Groups: The stereochemical outcome in many cyclopropanation reactions is controlled by the presence of a directing group, such as a hydroxyl group in an allylic alcohol, which coordinates to the reagent and guides its approach.[1][2] If this interaction is weak or absent, selectivity will be poor.

  • Inappropriate Solvent or Base: The solvent polarity and the nature of the base can influence the transition state geometry and, consequently, the diastereoselectivity.[1][3]

  • Steric Hindrance: Bulky substituents on the alkene substrate near the reaction center can hinder the desired approach of the dichlorocarbene, leading to a mixture of products.

Suggested Solutions:

  • Lower the Reaction Temperature: Reducing the temperature is a common strategy to enhance selectivity. In some cyclopropanation reactions, decreasing the temperature from 70°C to 50°C, or even to 0°C, has been shown to significantly improve the diastereomeric ratio (d.r.).[3][4]

  • Utilize or Enhance Directing Groups: For substrates like allylic alcohols, the hydroxyl group can direct the cyclopropanation.[1][2] Ensure the reaction conditions favor coordination between the directing group and the cyclopropanating reagent.

  • Screen Solvents and Bases: The choice of solvent can be critical; for instance, in related cyclopropanations, changing the solvent from ether to dichloromethane (CH2Cl2) has been shown to dramatically improve diastereomeric ratios.[1] Similarly, screening different bases, such as sodium hydroxide, potassium tert-butoxide, or tetra-n-butylammonium fluoride (TBAF), may identify a more selective system.[3]

  • Modify the Substrate: If possible, redesign the substrate to minimize steric clashes that may interfere with the desired stereochemical pathway.

Issue 2: Low Reaction Yield or Stalled Reaction

The reaction produces little to no product, or the conversion of the starting material is incomplete.

Possible Causes:

  • Inefficient Dichlorocarbene Generation: The generation of dichlorocarbene, typically from chloroform and a strong base, is a critical step.[5][6] Incorrect stoichiometry, low-quality reagents, or insufficient mixing in phase-transfer catalysis (PTC) can limit the concentration of the active species.[5]

  • Catalyst Deactivation: In catalyzed reactions, impurities in the reagents or by-products from side reactions can poison the catalyst, leading to low activity.[7]

  • Decomposition of Reagents or Products: The starting material, reagents (especially the dichlorocarbene intermediate), or the cyclopropane product may be unstable under the reaction conditions.

  • Poor Solubility: The catalyst or reagents may have poor solubility in the chosen solvent system, hindering the reaction rate.

Suggested Solutions:

  • Optimize Carbene Generation:

    • Under phase-transfer conditions, optimize the concentration of the base, the amount of chloroform, and the loading of the PTC catalyst (e.g., benzyltriethylammonium bromide).[5]

    • Ensure vigorous stirring to maximize the interfacial area in two-phase systems.[5]

    • Use fresh, high-purity chloroform and base.

  • Verify Catalyst Integrity: If using a catalyst, ensure it is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).

  • Adjust Reaction Conditions: Consider running the reaction at a lower temperature to minimize decomposition, even if it requires a longer reaction time. Monitor the reaction progress by TLC or GC/MS to identify an optimal endpoint before significant degradation occurs.

  • Select an Appropriate Solvent: Choose a solvent in which all components, particularly the alkene and any catalyst, are reasonably soluble. For PTC reactions, the choice of the organic solvent is crucial.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally influence the diastereoselectivity of dichlorocyclopropanation?

A: Lowering the reaction temperature is a fundamental strategy for increasing diastereoselectivity. Reactions run at lower temperatures favor the pathway with the lowest activation energy, which leads to the thermodynamically more stable transition state and, thus, the major diastereomer. Conversely, higher temperatures can provide sufficient energy to overcome the higher activation barrier of the competing pathway, resulting in the formation of more of the minor diastereomer and a lower d.r.[3][4]

Q2: What is the role of a directing group, such as a hydroxyl group on an allylic alcohol, in controlling stereochemistry?

A: A directing group, like a hydroxyl or ether group, can pre-organize the transition state.[1][2] In many cyclopropanation reactions, the reagent (or a metal associated with it) coordinates to the lone pair electrons of the oxygen atom. This coordination holds the reagent on one face of the molecule, forcing the carbene to add to the double bond from that specific side. This directed delivery dramatically increases the diastereoselectivity, often leading to the formation of a single major product.[1][2]

Q3: How do I choose the optimal base and solvent for my reaction?

A: The optimal base and solvent are highly substrate-dependent and often must be determined empirically.

  • Base: Dichlorocarbene is commonly generated from chloroform using a strong base like potassium tert-butoxide (KOtBu) in a single organic phase or concentrated sodium hydroxide (NaOH) under phase-transfer catalysis (PTC).[5][6] Milder bases like TBAF have also proven effective and can sometimes offer better selectivity.[3]

  • Solvent: For single-phase reactions, chlorinated solvents like dichloromethane or chloroform are common. For PTC reactions, the organic phase can be the alkene itself or a non-polar solvent. The choice of solvent can significantly impact selectivity, as it influences the solvation of the transition state. Screening different solvents is highly recommended.[1]

Q4: What are the best methods for determining the diastereomeric ratio of my product mixture?

A: The most common methods for determining the d.r. of cyclopropane products are:

  • Proton NMR (¹H NMR) Spectroscopy: Diastereomers have distinct chemical shifts and coupling constants. By integrating characteristic, well-resolved peaks corresponding to each diastereomer, you can calculate their ratio.

  • Gas Chromatography (GC): If the products are volatile and thermally stable, GC can separate the diastereomers, and the ratio can be determined from the integrated peak areas. Using a chiral column can also provide enantiomeric excess information if applicable.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is an excellent method for separating both diastereomers and enantiomers.

Data Presentation

The following tables summarize quantitative data on how reaction parameters can influence diastereoselectivity.

Table 1: Effect of Temperature on Diastereoselectivity in Cyclopropanation Reactions (Note: Data is illustrative of the general principle that lower temperatures improve selectivity, drawn from analogous cyclopropanation systems.)

EntrySubstrate SystemTemperature (°C)Diastereomeric Ratio (d.r.)Reference
1Intramolecular Cyclization7080:20[3]
2Intramolecular Cyclization5083:17[3]
3Palladium-Catalyzed CyclopropanationRoom Temp.66:34[4]
4Palladium-Catalyzed Cyclopropanation083:17[4]

Table 2: Influence of Reagent and Solvent on Diastereoselectivity of Allylic Alcohol Cyclopropanation (Note: This data from Simmons-Smith type reactions illustrates the critical impact of reagent and solvent choice on stereochemical outcomes, a principle applicable to dichlorocyclopropanation.)

EntrySubstrateReagent SystemSolventDiastereomeric Ratio (syn:anti)Reference
1(E)-3-penten-2-olEtZnCH2ICH2Cl2>20:1[1]
2(E)-3-penten-2-olEtZnCH2IEther2:1[1]
3(E)-3-penten-2-olSm/Hg, CH2I2THF1:2.5[1]

Experimental Protocols & Visualizations

General Experimental Protocol for Phase-Transfer Catalyzed Dichlorocyclopropanation

This protocol is a representative starting point and should be optimized for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv), an organic solvent (e.g., dichloromethane), and a phase-transfer catalyst such as benzyltriethylammonium bromide (0.02-0.10 equiv).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Reagent Addition: While stirring vigorously, add a pre-cooled aqueous solution of concentrated sodium hydroxide (e.g., 50% w/w).

  • Carbene Generation: Add chloroform (CHCl₃, 1.5-3.0 equiv) dropwise to the rapidly stirred biphasic mixture over 30-60 minutes. Maintain the temperature throughout the addition.

  • Reaction: Allow the reaction to stir at the set temperature for several hours. Monitor the consumption of the starting material by TLC or GC.

  • Workup: Upon completion, dilute the reaction with water and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the purified product by NMR and/or GC to determine the yield and diastereomeric ratio.

Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Combine Alkene, Solvent, and Phase-Transfer Catalyst B Cool Reaction Mixture (e.g., 0°C) A->B C Add Aqueous Base B->C D Slowly Add Chloroform (Dichlorocarbene Generation) C->D E Stir and Monitor Reaction (TLC/GC) D->E F Aqueous Workup and Extraction E->F G Purification (Column Chromatography) F->G H Analysis (NMR, GC for d.r.) G->H

Caption: General experimental workflow for dichlorocyclopropanation.

Troubleshooting Start Low Diastereoselectivity Observed Q1 Is the reaction temperature <= 0°C? Start->Q1 A1_No Lower Temperature to 0°C or below Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Does the substrate have a directing group (e.g., -OH)? A1_Yes->Q2 A2_No Consider redesigning substrate to include a directing group Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Have different solvents and bases been screened? A2_Yes->Q3 A3_No Screen alternative solvents (e.g., CH2Cl2) and bases (e.g., KOtBu, TBAF) Q3->A3_No No A3_Yes Consult advanced literature for specialized catalysts Q3->A3_Yes Yes

Caption: Troubleshooting logic for low diastereoselectivity.

Caption: Model of hydroxyl group-directed cyclopropanation.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of (2,2-dichloroethenyl)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For complex scaffolds such as (2,2-dichloroethenyl)cyclopropane, a motif found in various bioactive compounds, unambiguous structural validation is paramount. While single-crystal X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a comprehensive analysis often involves complementary spectroscopic techniques. This guide provides a comparative overview of X-ray crystallography alongside Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural validation of this compound derivatives, supported by experimental data and detailed protocols.

This guide will objectively compare the utility of these techniques in defining the constitution, connectivity, and stereochemistry of this important class of cyclopropanes.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography and complementary spectroscopic methods for a representative dichlorocyclopropane derivative, 1,1-dichloro-2,2-diphenylcyclopropane, and its analogs. This allows for a direct comparison of the type of information each technique provides.

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyMass Spectrometry (EI-MS)Infrared (IR) Spectroscopy
Data Type Atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Chemical shifts (δ), coupling constants (J), integration.Mass-to-charge ratio (m/z) of molecular ion and fragment ions.Wavenumbers (cm⁻¹) of absorbed infrared radiation.
Key Findings for Dichlorocyclopropane Derivatives Bond Lengths (Å): - C-C (cyclopropane): ~1.48 - 1.53- C-Cl: ~1.75 - 1.77Bond Angles (°): - Cl-C-Cl: ~110 - 112- C-C-C (internal): ~59 - 62[1]¹H NMR (ppm): - Cyclopropyl H: δ 1.8 - 2.2¹³C NMR (ppm): - C(Cl)₂: δ ~39- Cyclopropyl CH: δ ~34-35[2]Molecular Ion (M⁺): - Observable with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).Key Fragments: - Loss of Cl (M-35)- Loss of HCl (M-36)Characteristic Absorptions (cm⁻¹): - C-H stretch (cyclopropyl): ~3090- Ring deformation ("breathing"): ~1020- C-Cl stretch: ~740 - 760[3][4]
Primary Utility Definitive 3D structure, absolute stereochemistry.Elucidation of the carbon-hydrogen framework and connectivity.Determination of molecular weight and elemental composition (from isotopic patterns).Identification of functional groups and bond types.

The Definitive Method: X-ray Crystallography

Single-crystal X-ray crystallography provides unequivocal proof of molecular structure by mapping electron density in a crystalline solid. This technique is unparalleled in its ability to determine precise bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure can be visualized as a linear progression from sample preparation to the final refined molecular model.

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction crystal_selection->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation & Final Model refinement->validation

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol:
  • Crystal Growth and Mounting: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a suitable solvent. A crystal of appropriate size (0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5][6]

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., absorption), and used to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An initial molecular model is built into the electron density. This model is then refined using least-squares methods, where the calculated diffraction data from the model are compared to the experimental data, and the atomic positions and other parameters are adjusted to improve the agreement.[1][6] The final result is a refined 3D model of the molecule.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it requires a suitable single crystal. NMR, MS, and IR spectroscopy are indispensable tools that provide a wealth of structural information, often on a much shorter timescale and on non-crystalline samples.

Integrated Spectroscopic Analysis Workflow

The synergistic use of NMR, MS, and IR spectroscopy allows for a comprehensive structural elucidation, which can then be definitively confirmed by X-ray crystallography if a suitable crystal is obtained.

analytical_workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation sample Crystalline Powder of This compound derivative nmr NMR (¹H, ¹³C) sample->nmr ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) sample->ir connectivity Connectivity & C-H Framework nmr->connectivity mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups ir->func_groups proposed Proposed Structure connectivity->proposed mol_weight->proposed func_groups->proposed xray X-ray Crystallography proposed->xray confirmed Confirmed 3D Structure xray->confirmed

Caption: Integrated workflow for structural validation.

Detailed Experimental Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-25 mg of the crystalline compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7][8][9] Tetramethylsilane (TMS) is often added as an internal standard. The solution must be free of any solid particles.[7]

    • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger sample amount (50-100 mg) and a longer acquisition time are typically required.[8][9] 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

  • Mass Spectrometry (MS):

    • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via a direct insertion probe or a gas chromatography (GC) inlet.

    • Ionization: Electron Ionization (EI) is a common method for this class of compounds. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation (KBr Pellet Method): 1-2 mg of the crystalline sample is finely ground in an agate mortar. This is then thoroughly mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[3][11]

    • Pellet Formation: The mixture is placed in a die and compressed under high pressure (several tons) to form a thin, transparent pellet.[2][3][12] Moisture must be scrupulously excluded during this process.[3]

    • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Conclusion

For the unambiguous structural validation of this compound derivatives, single-crystal X-ray crystallography is the gold standard, providing a definitive three-dimensional model of the molecule. However, a comprehensive characterization relies on the synergistic application of spectroscopic methods. NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework in solution, mass spectrometry provides crucial information on molecular weight and elemental composition, and IR spectroscopy offers a rapid means of identifying key functional groups. Together, these techniques provide a complete picture of the molecular structure, from initial identification to final, high-resolution validation.

References

comparing reactivity of (2,2-dichloroethenyl)cyclopropane with vinylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic organic chemistry, vinylcyclopropanes (VCPs) are esteemed as versatile three-carbon synthons, prized for their unique reactivity in a variety of transformations, including thermal rearrangements, metal-catalyzed ring-openings, and cycloaddition reactions. The introduction of substituents onto the vinylcyclopropane framework can profoundly influence its chemical behavior, opening up new avenues for molecular complexity. This guide provides a detailed comparison of the reactivity of (2,2-dichloroethenyl)cyclopropane and its parent compound, vinylcyclopropane, with a focus on supporting experimental data and reaction mechanisms.

Key Reactivity Differences at a Glance

The primary distinction in reactivity between this compound and vinylcyclopropane lies in the electronic and steric influence of the dichlorovinyl group. The electron-withdrawing nature of the chlorine atoms deactivates the double bond towards electrophilic attack and can influence the stability of radical and ionic intermediates. This has significant consequences for the facility and outcome of their characteristic reactions.

Thermal Vinylcyclopropane-Cyclopentene Rearrangement

The hallmark reaction of vinylcyclopropanes is their thermal rearrangement to cyclopentenes. This pericyclic reaction is believed to proceed through a diradical intermediate, formed by the homolytic cleavage of the cyclopropane C1-C2 bond.

For the parent vinylcyclopropane, this rearrangement typically requires high temperatures, with an activation energy of approximately 50 kcal/mol.[1] The reaction is a unimolecular isomerization that is highly favorable, with cyclopentene being about 21.7 kcal/mol more stable than vinylcyclopropane.

The presence of the dichloroethenyl group in this compound significantly impacts this rearrangement. The pyrolysis of a similar compound, 1,1-dichloro-2,2-dimethylcyclopropane, to the corresponding 4,4-dichlorocyclopentene requires temperatures exceeding 400 °C, suggesting a higher activation barrier compared to the unsubstituted vinylcyclopropane.[1] This increased thermal stability can be attributed to the electronic effect of the chlorine atoms, which can influence the stability of the diradical intermediate.

Table 1: Comparison of Thermal Rearrangement Data

CompoundActivation Energy (Ea)Reaction TemperatureProduct
Vinylcyclopropane~50 kcal/mol[1]~325-500 °C[2]Cyclopentene
This compoundHigher than vinylcyclopropane (inferred)> 400 °C[1][2]4,4-dichlorocyclopentene
Experimental Protocol: Thermal Rearrangement of Vinylcyclopropane
Experimental Protocol: Thermal Rearrangement of this compound

Specific kinetic data for the thermal rearrangement of this compound is not available in the searched literature. The reported rearrangement of a similar dichlorinated vinylcyclopropane derivative was conducted under pyrolysis conditions at temperatures above 400°C.[1][2]

G cluster_0 Thermal Vinylcyclopropane Rearrangement cluster_1 Thermal this compound Rearrangement Vinylcyclopropane Vinylcyclopropane Diradical_Intermediate_VCP Diradical Intermediate Vinylcyclopropane->Diradical_Intermediate_VCP Δ (High T) Cyclopentene Cyclopentene Diradical_Intermediate_VCP->Cyclopentene Ring Closure Dichlorovinylcyclopropane This compound Diradical_Intermediate_DCVCP Diradical Intermediate Dichlorovinylcyclopropane->Diradical_Intermediate_DCVCP Δ (>400 °C) Dichlorocyclopentene 4,4-dichlorocyclopentene Diradical_Intermediate_DCVCP->Dichlorocyclopentene Ring Closure

Caption: Reaction pathway for the thermal rearrangement of vinylcyclopropane and its dichloro-derivative.

Metal-Catalyzed Ring Opening and Cycloaddition Reactions

Vinylcyclopropanes are excellent substrates for a variety of transition metal-catalyzed reactions, including ring-opening, cycloadditions, and rearrangements. These reactions often proceed under milder conditions than their thermal counterparts and offer access to a diverse range of molecular architectures.

Nickel-Catalyzed Rearrangement

Nickel(0) complexes, particularly with N-heterocyclic carbene (NHC) ligands, have been shown to catalyze the rearrangement of vinylcyclopropanes to cyclopentenes. The proposed mechanism involves oxidative addition of the cyclopropane C-C bond to the nickel center, followed by a haptotropic shift and reductive elimination.

While there is no specific experimental data on the nickel-catalyzed rearrangement of this compound, the electronic properties of the dichloroethenyl group are expected to influence the reaction. The electron-withdrawing chlorine atoms could make the oxidative addition step more challenging, potentially requiring higher catalyst loading or more forcing reaction conditions.

[5+2] Cycloadditions

Rhodium and other transition metals catalyze the formal [5+2] cycloaddition of vinylcyclopropanes with π-systems like alkynes and alkenes to form seven-membered rings. This reaction is a powerful tool for the synthesis of medium-sized rings.

The reactivity of this compound in such cycloadditions has not been explicitly reported in the searched literature. However, the electron-deficient nature of the double bond in the chlorinated substrate might render it a less effective π-system for this type of transformation compared to the electron-rich double bond of vinylcyclopropane.

G cluster_0 Reactivity Pathways cluster_1 Thermal Rearrangement cluster_2 Metal-Catalyzed Reactions VCP Vinylcyclopropane Thermal_VCP More facile VCP->Thermal_VCP Metal_VCP Generally reactive VCP->Metal_VCP DCVCP This compound Thermal_DCVCP Less facile (Higher Temp.) DCVCP->Thermal_DCVCP Metal_DCVCP Potentially less reactive (Electron-withdrawing effect) DCVCP->Metal_DCVCP

Caption: Comparative reactivity of vinylcyclopropane and its dichloro-derivative.

Conclusion

The presence of the 2,2-dichloroethenyl substituent significantly alters the reactivity of the vinylcyclopropane scaffold. For the well-established thermal vinylcyclopropane-cyclopentene rearrangement, the chlorinated derivative exhibits lower reactivity, requiring more stringent conditions. While experimental data for other reaction classes is limited, the electron-withdrawing nature of the dichloroethenyl group suggests that this compound would likely be less reactive than the parent vinylcyclopropane in metal-catalyzed reactions that rely on the nucleophilicity of the vinyl group or the facility of oxidative addition. These differences in reactivity offer synthetic chemists a tunable platform, where the choice of substituents on the vinylcyclopropane core can be strategically employed to control reaction pathways and achieve desired molecular targets. Further quantitative studies are warranted to fully elucidate the reactivity profile of this compound and unlock its full potential in organic synthesis.

References

Spectroscopic Scrutiny: A Comparative Guide to Analyzing (2,2-dichloroethenyl)cyclopropane Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of spectroscopic techniques for the identification and quantification of potential impurities in (2,2-dichloroethenyl)cyclopropane, a key building block in the synthesis of various pharmaceutical compounds. The primary impurities of concern are its stereoisomers, namely the cis/trans diastereomers and their respective enantiomers, which can arise during synthesis.

Data Presentation: Spectroscopic Signatures of Cyclopropane Stereoisomers

The following tables summarize the expected spectroscopic characteristics for distinguishing between cis and trans isomers of dichlorovinylcyclopropane derivatives. The data presented is based on analogous substituted cyclopropane compounds and serves to illustrate the key differences that can be expected.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Cis and Trans Isomers of Substituted Cyclopropanes

Compound (Analog) Isomer ¹H NMR (ppm) ¹³C NMR (ppm)
1,2-dimethylcyclopropanecis0.63 (CH), -0.29 (CH₃)14.7 (CH), 10.9 (CH₃)
trans0.17 (CH), 0.55 (CH₃)19.4 (CH), 17.0 (CH₃)
1,1-dibromo-2-phenyl-2-(2-propenyl)cyclopropanecis-like H1.43 (d)34.6, 34.7, 40.0, 42.5, 128.2, 128.3, 129.7, 138.1
trans-like H1.76 (dd)(Data for specific trans isomer not detailed in source)

Note: The cis/trans assignment in NMR is based on the relative positions of substituents on the cyclopropane ring. Protons on the same side as bulky groups will experience different shielding effects compared to those on the opposite side.

Table 2: Key GC-MS Fragmentation Ions for Differentiating Isomers

Technique Parameter Expected Observation for Isomer Differentiation
GC-MS (Electron Ionization)Fragmentation PatternWhile cis and trans isomers often produce similar mass spectra, the relative intensities of fragment ions may differ. For instance, steric hindrance in the cis isomer can sometimes lead to preferential fragmentation pathways compared to the trans isomer. A key fragment for this compound would be the loss of a chlorine atom.
Chiral GC-MSRetention TimeEnantiomers can be separated using a chiral column, resulting in distinct retention times for the (+) and (-) enantiomers of both cis and trans isomers.

Table 3: Characteristic FTIR Absorption Bands for Cyclopropane Ring Vibrations

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Isomer Analysis
C-H stretching (cyclopropyl)~3080 - 3000The exact position can be influenced by the stereochemistry of the substituents.
Ring deformation ("breathing")~1020 - 1000The position and intensity of this band can differ between cis and trans isomers due to differences in molecular symmetry.
C-Cl stretching~850 - 550The dichloroethenyl group will show strong absorptions in this region. Subtle shifts may be observed between isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate between cis and trans diastereomers based on differences in chemical shifts and coupling constants.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Pay close attention to the multiplets corresponding to the cyclopropyl protons and the vinyl proton.

    • The coupling constants (J-values) between the cyclopropyl protons can be diagnostic for cis/trans stereochemistry. Generally, J_cis is larger than J_trans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The chemical shifts of the cyclopropyl carbons will be influenced by the stereochemistry of the substituents due to steric (gamma-gauche) effects. The carbons of the more sterically hindered cis isomer are often shielded (shifted to a lower ppm value) compared to the trans isomer.

  • Data Analysis: Compare the obtained spectra with reference spectra or with data from analogous compounds to assign the stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities, including stereoisomers, and to elucidate their structures based on their mass fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or hexane.

  • GC Separation (for Diastereomers):

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.

    • Cis and trans diastereomers may have slightly different retention times due to differences in their boiling points and interactions with the stationary phase.

  • Chiral GC Separation (for Enantiomers):

    • Column: Employ a chiral stationary phase column (e.g., a cyclodextrin-based column).

    • Method Development: Optimization of the temperature program and carrier gas flow rate will be crucial to achieve baseline separation of the enantiomers.

  • MS Detection:

    • Use electron ionization (EI) at 70 eV.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify peaks in the chromatogram corresponding to impurities.

    • Analyze the mass spectrum of each impurity. While the mass spectra of stereoisomers are often very similar, subtle differences in the relative abundance of fragment ions can sometimes be used for differentiation. The primary use of MS here is for confirmation of the molecular weight and elemental composition of the separated isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of the cyclopropyl ring and to potentially distinguish between cis and trans isomers based on subtle differences in their vibrational spectra.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis:

    • Look for the characteristic absorption bands of the cyclopropane ring (C-H stretch around 3050 cm⁻¹ and ring deformation around 1020 cm⁻¹).

    • Examine the "fingerprint region" (below 1500 cm⁻¹) for subtle differences between the spectra of the purified isomers. The overall pattern of absorption bands in this region is unique to each molecule and can be used for identification by comparison with a reference spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound impurities.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Impurity Identification Sample Sample Dilution Dilution in Appropriate Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dilution->NMR For NMR GCMS GC-MS Analysis Dilution->GCMS For GC-MS FTIR FTIR Spectroscopy Dilution->FTIR For FTIR NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data GCMS_Data Retention Times & Mass Spectra GCMS->GCMS_Data FTIR_Data Absorption Bands FTIR->FTIR_Data Diastereomers Cis/Trans Diastereomers NMR_Data->Diastereomers GCMS_Data->Diastereomers Enantiomers Enantiomers (with Chiral GC) GCMS_Data->Enantiomers FTIR_Data->Diastereomers

Caption: Workflow for Spectroscopic Analysis of Impurities.

Start Analysis Start Isomer_Mixture This compound with potential stereoisomers Start->Isomer_Mixture Diastereomer_Separation Diastereomer Analysis (NMR, GC, FTIR) Isomer_Mixture->Diastereomer_Separation Cis_Isomer Cis Isomer Data Diastereomer_Separation->Cis_Isomer Different Spectra/ Retention Times Trans_Isomer Trans Isomer Data Diastereomer_Separation->Trans_Isomer Different Spectra/ Retention Times Enantiomer_Separation Enantiomer Separation (Chiral GC/HPLC) Cis_Isomer->Enantiomer_Separation Trans_Isomer->Enantiomer_Separation Cis_Enantiomers (+)-cis & (-)-cis Enantiomer_Separation->Cis_Enantiomers Separated Peaks Trans_Enantiomers (+)-trans & (-)-trans Enantiomer_Separation->Trans_Enantiomers Separated Peaks End Impurity Profile Cis_Enantiomers->End Trans_Enantiomers->End

Caption: Logical Flow for Stereoisomer Identification.

Conclusion

The spectroscopic analysis of this compound impurities, primarily its stereoisomers, requires a multi-technique approach. NMR spectroscopy is a powerful tool for elucidating the cis/trans stereochemistry of diastereomers. GC-MS, particularly with a chiral column, is indispensable for the separation and identification of all four potential stereoisomers. FTIR spectroscopy provides complementary information, confirming the presence of the cyclopropane functionality. By employing these techniques in a coordinated manner, researchers can confidently characterize the impurity profile of this compound, ensuring the quality and safety of the final pharmaceutical products.

Navigating the Synthesis of (2,2-dichloroethenyl)cyclopropane: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of (2,2-dichloroethenyl)cyclopropane, a valuable building block in organic synthesis, can be approached through various methodologies. This guide provides a comparative analysis of two prominent synthetic routes: the dichlorocyclopropanation of 1,3-butadiene using chloroform and a strong base, often under phase-transfer catalysis, and an alternative method involving the thermal decomposition of sodium trichloroacetate. Researchers, scientists, and professionals in drug development can leverage this information to select the most suitable method based on factors such as yield, reaction conditions, and scalability.

Comparative Analysis of Synthetic Routes

A quantitative comparison of the two primary synthetic routes to this compound is presented in the table below. The data highlights key differences in reaction conditions, yields, and the nature of the dichlorocarbene precursor.

ParameterRoute 1: Dichlorocyclopropanation with Chloroform and BaseRoute 2: Dichlorocyclopropanation via Thermal Decomposition of Sodium Trichloroacetate
Starting Materials 1,3-Butadiene, Chloroform, Strong Base (e.g., NaOH, KOH)1,3-Butadiene, Sodium Trichloroacetate
Carbene Source Dichlorocarbene (:CCl₂) generated in situDichlorocarbene (:CCl₂) generated in situ
Catalyst Phase-Transfer Catalyst (e.g., TEBA) often usedNone
Reaction Temperature Typically 40-50°CHigh temperature (e.g., refluxing glyme)
Reaction Time Several hoursSeveral hours
Reported Yield ~65%Moderate to good (specific yield data for this exact reaction is less commonly reported)
Key Advantages Milder reaction conditions, well-established methodology.Avoids the use of a strong base and a separate organic solvent for the base.
Key Disadvantages Requires a strong base and often a phase-transfer catalyst.Requires high temperatures for thermal decomposition.

Experimental Protocols

Route 1: Dichlorocyclopropanation of 1,3-Butadiene with Chloroform and Base under Phase-Transfer Catalysis

This method, a variation of the Doering-LaFlamme synthesis, generates dichlorocarbene from chloroform and a strong base, with a phase-transfer catalyst facilitating the reaction between the aqueous and organic phases.

Experimental Procedure:

A solution of 1,3-butadiene in chloroform is treated with a concentrated aqueous solution of sodium hydroxide in the presence of a catalytic amount of benzyltriethylammonium chloride (TEBA). The reaction mixture is stirred vigorously at a controlled temperature, typically around 40-50°C, for several hours. The progress of the reaction is monitored by gas chromatography. Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with chloroform, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by fractional distillation to yield this compound. A reported yield for a similar dichlorocyclopropanation of a diene under these conditions is approximately 65%.

Route 2: Dichlorocyclopropanation of 1,3-Butadiene via Thermal Decomposition of Sodium Trichloroacetate

This route offers an alternative for generating dichlorocarbene through the thermal decarboxylation of sodium trichloroacetate.

Experimental Procedure:

A mixture of sodium trichloroacetate and an excess of 1,3-butadiene is heated in a high-boiling aprotic solvent, such as diglyme or triglyme, under an inert atmosphere. The suspension is heated to reflux to induce the thermal decomposition of the sodium trichloroacetate into dichlorocarbene, sodium chloride, and carbon dioxide. The generated dichlorocarbene then reacts in situ with the 1,3-butadiene. The reaction is maintained at reflux for several hours. After cooling to room temperature, the reaction mixture is filtered to remove the precipitated sodium chloride. The filtrate is then carefully distilled to remove the excess 1,3-butadiene and the solvent, followed by fractional distillation of the residue under reduced pressure to isolate the this compound.

Visualization of Synthetic Pathways

To visually represent the logical flow of these synthetic approaches, the following diagrams have been generated using the DOT language.

Synthetic_Routes cluster_0 Route 1: Chloroform & Base cluster_1 Route 2: Thermal Decomposition 1,3-Butadiene_1 1,3-Butadiene Product_1 This compound 1,3-Butadiene_1->Product_1 Chloroform Chloroform Dichlorocarbene_1 :CCl₂ (in situ) Chloroform->Dichlorocarbene_1 Deprotonation & α-elimination Base Strong Base (e.g., NaOH) Base->Dichlorocarbene_1 PTC Phase-Transfer Catalyst Dichlorocarbene_1->Product_1 [1+2] Cycloaddition 1,3-Butadiene_2 1,3-Butadiene Product_2 This compound 1,3-Butadiene_2->Product_2 NaTCA Sodium Trichloroacetate Dichlorocarbene_2 :CCl₂ (in situ) NaTCA->Dichlorocarbene_2 Thermal Decomposition (Δ, -NaCl, -CO₂) Dichlorocarbene_2->Product_2 [1+2] Cycloaddition

Caption: Comparative workflow of the two main synthetic routes to this compound.

Experimental_Workflow cluster_Route1 Route 1 Workflow cluster_Route2 Route 2 Workflow R1_Start Mix 1,3-Butadiene, Chloroform, NaOH(aq), and PTC R1_React Stir at 40-50°C R1_Start->R1_React R1_Workup Aqueous Workup & Extraction R1_React->R1_Workup R1_Purify Fractional Distillation R1_Workup->R1_Purify R1_Product Final Product R1_Purify->R1_Product R2_Start Mix 1,3-Butadiene and Sodium Trichloroacetate in Solvent R2_React Heat to Reflux R2_Start->R2_React R2_Workup Filtration R2_React->R2_Workup R2_Purify Fractional Distillation R2_Workup->R2_Purify R2_Product Final Product R2_Purify->R2_Product

Caption: Simplified experimental workflows for the synthesis of this compound.

A Comparative Guide to the Computational Modeling of (2,2-dichloroethenyl)cyclopropane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a synthetically valuable reaction, offering a pathway to five-membered ring systems common in natural products and pharmaceuticals. The introduction of substituents, such as the geminal dichlorides in (2,2-dichloroethenyl)cyclopropane, can significantly influence the reaction mechanism, kinetics, and product distribution. This guide provides a comparative overview of the computational modeling of the reaction mechanisms of this compound, supported by experimental data and detailed protocols.

Competing Reaction Mechanisms: Diradical vs. Pericyclic Pathways

The thermal rearrangement of vinylcyclopropane is understood to proceed through two primary competing mechanistic pathways: a stepwise diradical mechanism and a concerted pericyclic[1][2]-sigmatropic shift.[2][3] Computational studies, primarily employing Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, have been instrumental in elucidating the subtle balance between these pathways for various substituted vinylcyclopropanes.

  • Diradical Mechanism: This pathway involves the initial homolytic cleavage of a cyclopropane ring bond to form a diradical intermediate. This intermediate can then undergo conformational changes before ring closure to form the cyclopentene product. The presence of radical-stabilizing substituents can lower the activation energy for this pathway.[3]

  • Pericyclic Mechanism: This concerted pathway involves a simultaneous reorganization of electrons through a cyclic transition state, as governed by the Woodward-Hoffmann rules.[3] The stereochemistry of the product is directly related to the stereochemistry of the reactant in a concerted process.

For substituted vinylcyclopropanes, including halogenated derivatives, computational studies have shown that both mechanisms can be operative, with the predominant pathway being highly dependent on the nature and position of the substituents.[2]

Computational Modeling Data Comparison

Below is a comparative table of calculated activation energies for the vinylcyclopropane rearrangement of the parent compound and a difluoro-substituted analog. This data highlights the influence of halogen substitution on the reaction barrier.

CompoundComputational MethodPathwayCalculated Activation Energy (kcal/mol)Reference
Vinylcyclopropane (Parent)B3LYP/6-31GDiradical47.5[4]
1-(2,2-difluoroethenyl)cyclopropane (Analog)UB3LYP/6-31GDiradicalLower than parent (specific value not provided)[5]

Note: The lower activation energy for the fluorinated analog suggests that halogen substitution can facilitate the rearrangement. It is anticipated that this compound would exhibit a similarly lowered activation barrier compared to the parent vinylcyclopropane.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a crucial first step for experimental investigation. A common route involves the reaction of a suitable cyclopropane precursor with a source of dichlorocarbene or a subsequent olefination reaction.

Example Protocol for the Synthesis of a 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane derivative: [6]

  • Acid Chloride Formation: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid is treated with thionyl chloride in heptane with a catalytic amount of DMF at 60°C for 3.5 hours. The progress of the reaction is monitored by TLC.

  • Esterification/Amidation: The resulting acid chloride is then reacted with an appropriate alcohol or amine to yield the desired ester or amide derivative.

Thermal Rearrangement and Kinetic Analysis

The thermal rearrangement of this compound can be carried out in the gas phase or in a high-boiling solvent. The progress of the reaction is typically monitored using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for a Gas-Phase Thermal Rearrangement Study: [7]

  • A sample of the this compound is vaporized in a stream of an inert carrier gas (e.g., nitrogen or argon).

  • The gas mixture is passed through a heated reactor of a known volume at a controlled temperature and flow rate.

  • The effluent from the reactor is rapidly cooled to quench the reaction and then analyzed by GC or GC-MS to determine the product distribution.

  • Kinetic data is obtained by varying the reaction temperature and residence time in the reactor. Arrhenius parameters can then be determined from this data.

Signaling Pathways and Experimental Workflows

The logical flow of a computational and experimental investigation into the reaction mechanism of this compound can be visualized as follows:

G cluster_comp Computational Modeling cluster_exp Experimental Validation comp_start Define Reactant and Products comp_mech Propose Reaction Mechanisms (Diradical vs. Pericyclic) comp_start->comp_mech comp_calc Perform DFT/CASSCF Calculations comp_mech->comp_calc comp_ts Locate Transition States and Intermediates comp_calc->comp_ts comp_energy Calculate Activation Energies and Reaction Enthalpies comp_ts->comp_energy comp_analysis Analyze Reaction Pathways and Predict Product Ratios comp_energy->comp_analysis exp_compare Compare Experimental Results with Computational Predictions comp_analysis->exp_compare exp_synthesis Synthesize this compound exp_rearrange Perform Thermal Rearrangement exp_synthesis->exp_rearrange exp_monitor Monitor Reaction Progress (GC/NMR) exp_rearrange->exp_monitor exp_kinetics Determine Kinetic Parameters exp_monitor->exp_kinetics exp_products Characterize Products exp_monitor->exp_products exp_kinetics->exp_compare exp_products->exp_compare ReactionMechanism cluster_diradical Diradical Pathway cluster_pericyclic Pericyclic Pathway reactant This compound ts1_diradical Transition State 1 (C-C Bond Cleavage) reactant->ts1_diradical ts_pericyclic Concerted Transition State ([1,3]-Sigmatropic Shift) reactant->ts_pericyclic intermediate Diradical Intermediate ts1_diradical->intermediate ts2_diradical Transition State 2 (Ring Closure) intermediate->ts2_diradical product Dichlorocyclopentene ts2_diradical->product ts_pericyclic->product

References

Unraveling the Fleeting Intermediates of (2,2-dichloroethenyl)cyclopropane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the transient species that govern chemical reactions is paramount for optimizing synthetic routes and designing novel molecular architectures. This guide provides a comparative analysis of the reaction intermediates formed from (2,2-dichloroethenyl)cyclopropane, a versatile building block in organic synthesis. While direct experimental characterization of these highly reactive species remains a significant challenge, a combination of computational studies on analogous systems and mechanistic principles allows for a detailed exploration of the likely intermediates.

The reactivity of this compound is dominated by the vinylcyclopropane-cyclopentene rearrangement, a thermal process that involves the cleavage of the cyclopropane ring and subsequent formation of a five-membered ring. Computational studies on various vinylcyclopropane derivatives strongly suggest that this rearrangement proceeds through diradical intermediates.

The Prevailing Pathway: Vinylcyclopropane-Cyclopentene Rearrangement

The thermal rearrangement of this compound is proposed to proceed through a diradical mechanism. Upon heating, the strained cyclopropane ring undergoes homolytic cleavage of the C1-C2 bond, which is facilitated by the adjacent vinyl group. This cleavage results in the formation of a short-lived diradical intermediate. This intermediate can then undergo a series of transformations, including bond rotations and ultimately, ring closure to form the more stable cyclopentene product.

It is important to note that direct spectroscopic observation (e.g., by EPR or transient NMR) of the diradical intermediates in the reaction of this compound has not been extensively reported in the literature. The characterization is largely inferred from computational modeling of related vinylcyclopropane systems and the stereochemical outcomes of the rearrangement.

Proposed Diradical Intermediates

The key intermediates in the vinylcyclopropane-cyclopentene rearrangement of this compound are believed to be allylic and vinylic radical species. The initial ring opening leads to a 1,5-diradical. Subsequent rearrangement and cyclization lead to the final product.

G A this compound B 1,5-Diradical Intermediate A->B Heat (Δ) Ring Opening C Cyclopentenyl Radical B->C Cyclization D Dichlorocyclopentene Product C->D Rearrangement

Caption: Proposed diradical pathway for the vinylcyclopropane-cyclopentene rearrangement.

Comparison of Reaction Pathways

While the thermal vinylcyclopropane-cyclopentene rearrangement is the most studied pathway, other reaction conditions could potentially lead to different intermediates and products. These alternative pathways, however, are less characterized for this compound itself.

Reaction PathwayProposed IntermediatesExperimental ConditionsKey Characteristics
Thermal Rearrangement Diradicals (allylic and vinylic)High Temperature (typically > 300 °C)Predominant formation of dichlorocyclopentene derivatives. The reaction mechanism is supported by computational studies on analogous systems.
Photochemical Reaction Excited states, potentially diradicals or zwitterionsUV irradiationMay lead to different regio- or stereoisomers compared to the thermal reaction. The specific intermediates for this compound are not well-documented.
Acid-Catalyzed Reaction CarbocationsPresence of a strong acidRing opening to form cationic intermediates, which can be trapped by nucleophiles or undergo rearrangements. Not extensively studied for this specific substrate.

Experimental Protocols

While direct characterization of the intermediates is challenging, the following protocols provide methods for the synthesis of the starting material and for conducting the vinylcyclopropane rearrangement, which allows for the study of its products and, by inference, its intermediates.

Synthesis of this compound

This compound can be synthesized via the addition of dichlorocarbene to 1,3-butadiene. Dichlorocarbene is typically generated in situ from chloroform and a strong base.

Materials:

  • 1,3-Butadiene

  • Chloroform (CHCl₃)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous solvent (e.g., pentane or diethyl ether)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • A solution of 1,3-butadiene in the anhydrous solvent is cooled to 0 °C under an inert atmosphere.

  • A solution of potassium tert-butoxide in the same solvent is added dropwise to the butadiene solution.

  • Chloroform is then added slowly to the reaction mixture.

  • The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified by distillation or column chromatography to yield this compound.

Thermal Vinylcyclopropane-Cyclopentene Rearrangement

This protocol describes a general procedure for the thermal rearrangement of this compound.

Materials:

  • This compound

  • High-boiling point solvent (e.g., decalin or diphenyl ether)

  • Heating apparatus with precise temperature control (e.g., sand bath or tube furnace)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • A solution of this compound in the high-boiling point solvent is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • The solution is heated to the desired temperature (typically in the range of 300-400 °C).

  • The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to follow the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product, typically a dichlorocyclopentene derivative, is isolated by distillation or column chromatography.

Logical Workflow for Intermediate Characterization

The characterization of fleeting reaction intermediates often relies on a combination of experimental and computational techniques.

G A Reaction of this compound B Product Analysis (GC-MS, NMR) A->B C Computational Modeling (DFT, etc.) A->C D Spectroscopic Studies (EPR, Transient Absorption) A->D E Trapping Experiments A->E F Proposed Intermediates B->F C->F D->F E->F G Validated Mechanism F->G

Caption: A typical workflow for the characterization of reaction intermediates.

A Comparative Analysis of the Insecticidal Activity of (2,2-dichloroethenyl)cyclopropane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The (2,2-dichloroethenyl)cyclopropane carboxylate scaffold is a cornerstone in the development of synthetic pyrethroid insecticides. These compounds, known for their potent insecticidal activity and relatively low mammalian toxicity, have been the subject of extensive research to understand their structure-activity relationships and to develop new, more effective analogs. This guide provides a comparative overview of the insecticidal activity of various analogs, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of novel insecticides.

Quantitative Comparison of Insecticidal Activity

The insecticidal efficacy of this compound analogs is highly dependent on their stereochemistry and the nature of the alcohol moiety. The following table summarizes the insecticidal activity of several key analogs against various insect species.

Compound/AnalogTarget InsectAssay MethodActivity Metric (e.g., LD50, % Mortality)Reference
PermethrinMusca domestica (Housefly)Topical ApplicationLD50: 1.1 µg/g[1]
CypermethrinMusca domestica (Housefly)Topical ApplicationLD50: 0.8 µg/g[1]
DeltamethrinMusca domestica (Housefly)Topical ApplicationLD50: 0.09 µg/g[1]
Methyl (1S, 3S)-3-[(Z)-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropane-1-carboxylateAscia monuste orseisLeaf Disc Bioassay90% mortality[2]
Methyl (1S, 3S)-3-[(Z)-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropane-1-carboxylateTuta absolutaLeaf Disc Bioassay100% mortality[2]
Methyl (1S, 3S)-3-[(Z)-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropane-1-carboxylatePeriplaneta americanaTopical Application100% mortality[2]
(1R,2R)-ether analog of EtofenproxCulex pipiens pallens (Common mosquito)Not specifiedSignificantly effective[3]
(1S,2S)-ether analog of EtofenproxCulex pipiens pallens (Common mosquito)Not specifiedInactive[3]

Experimental Protocols

The evaluation of insecticidal activity is crucial for comparing the efficacy of different analogs. Below are detailed methodologies for key experiments cited in the literature.

Topical Application Bioassay (for Houseflies - Musca domestica)

  • Insect Rearing: Houseflies are reared under controlled conditions of temperature (25±1°C), humidity (60±5%), and photoperiod (16:8 h light:dark).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, typically acetone, to prepare a series of concentrations.

  • Application: A specific volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each anesthetized (e.g., with CO2) adult female housefly using a microsyringe. Control flies are treated with the solvent alone.

  • Observation: Treated flies are placed in cages with access to food and water. Mortality is recorded at specified time intervals, usually 24 hours post-treatment.

  • Data Analysis: The lethal dose 50 (LD50), the dose required to kill 50% of the test population, is calculated using probit analysis.

Leaf Disc Bioassay (for Lepidopteran Pests like Ascia monuste orseis and Tuta absoluta)

  • Plant Material: Leaf discs of a suitable diameter are cut from the host plant (e.g., cabbage for A. monuste or tomato for T. absoluta).

  • Compound Application: The leaf discs are dipped into solutions of the test compounds at various concentrations for a set period (e.g., 10 seconds) and then allowed to air dry. Control discs are dipped in a solvent-only solution.

  • Insect Exposure: The treated leaf discs are placed in Petri dishes lined with moistened filter paper. A set number of larvae (e.g., 10 third-instar larvae) are introduced into each Petri dish.

  • Observation: The Petri dishes are maintained under controlled environmental conditions. Mortality is assessed after a specific period, typically 24 or 48 hours.

  • Data Analysis: The percentage mortality is calculated for each concentration, and the median lethal concentration (LC50) can be determined.

Mode of Action: Signaling Pathway

Pyrethroids, including the this compound analogs, exert their insecticidal effect by targeting the voltage-gated sodium channels in the insect's nervous system.[4] This disruption of normal nerve function leads to paralysis and eventual death of the insect.

Pyrethroid Mode of Action cluster_neuron Presynaptic Neuron cluster_result Physiological Effect Pyrethroid Pyrethroid Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel Binds and modifies gating kinetics Na_Influx Excessive Na+ Influx Na_Channel->Na_Influx Prolonged opening Neurotransmitter_Vesicles Neurotransmitter Vesicles Synaptic_Cleft Synaptic Cleft Neurotransmitter_Vesicles->Synaptic_Cleft Release into Paralysis_Death Paralysis and Death Synaptic_Cleft->Paralysis_Death Results in Membrane_Depolarization Repetitive Firing & Membrane Depolarization Na_Influx->Membrane_Depolarization Leads to Membrane_Depolarization->Neurotransmitter_Vesicles Causes excessive release

Caption: Mode of action of pyrethroid insecticides on the insect nervous system.

Experimental Workflow

The general workflow for synthesizing and evaluating new this compound analogs follows a structured process from chemical synthesis to biological evaluation.

Insecticide Development Workflow Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Bioassays Insecticidal Activity Bioassays (e.g., Topical Application, Leaf Disc) Purification->Bioassays Data_Analysis Data Analysis (LD50/LC50 Calculation) Bioassays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization End End SAR_Studies->End Identify Potent Candidates Lead_Optimization->Synthesis Iterative Improvement

Caption: A generalized workflow for the development of novel pyrethroid insecticides.

References

Assessing the Purity of Synthesized (2,2-dichloroethenyl)cyclopropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. For compounds such as (2,2-dichloroethenyl)cyclopropane, a key intermediate in the synthesis of several pyrethroid insecticides and potentially other therapeutic agents, rigorous purity assessment is essential to ensure the safety and efficacy of the final product. This guide provides a comparative analysis of analytical methodologies for determining the purity of synthesized this compound, offering detailed experimental protocols and illustrative data for different purity grades.

Comparative Purity Analysis

The purity of this compound can vary depending on the synthetic route and purification methods employed. For the purpose of this guide, we present a comparative analysis of two hypothetical grades: "Standard Grade" and "High Purity Grade." The data presented in Table 1 is illustrative and representative of typical results obtained from the analytical methods detailed below.

Table 1: Comparative Purity Data for this compound

ParameterStandard GradeHigh Purity GradeMethod of Analysis
Purity (cis + trans isomers) 98.5%>99.8%Gas Chromatography-Mass Spectrometry (GC-MS)
cis/trans Isomer Ratio 65:3575:25Gas Chromatography-Mass Spectrometry (GC-MS)
Residual Solvents (e.g., Toluene) < 500 ppm< 50 ppmHeadspace GC-MS
Unidentified Impurities < 1.0%< 0.1%Liquid Chromatography-Mass Spectrometry (LC-MS)
Structural Confirmation ConformsConforms¹H NMR Spectroscopy

Experimental Workflow

The following diagram outlines the general workflow for the comprehensive purity assessment of synthesized this compound.

cluster_0 Sample Preparation cluster_1 Primary Purity & Isomer Ratio Analysis cluster_2 Impurity Profiling cluster_3 Structural Confirmation & Quantification cluster_4 Data Analysis & Reporting Sample_Weighing Accurate Weighing of Sample Dilution Dilution in Appropriate Solvent (e.g., Dichloromethane for GC/LC, CDCl₃ for NMR) Sample_Weighing->Dilution GCMS_Analysis GC-MS Analysis Dilution->GCMS_Analysis Inject LCMS_Analysis LC-MS Analysis for Non-Volatile Impurities Dilution->LCMS_Analysis Inject NMR_Analysis ¹H NMR Analysis Dilution->NMR_Analysis Analyze Data_Integration Data Integration & Purity Calculation GCMS_Analysis->Data_Integration LCMS_Analysis->Data_Integration NMR_Analysis->Data_Integration Report_Generation Generate Certificate of Analysis Data_Integration->Report_Generation

Caption: Experimental workflow for purity assessment.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key analytical techniques used to assess the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratio

This method is suitable for determining the overall purity of the compound and the ratio of its cis and trans isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of dichloromethane.

  • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers of this compound based on their mass spectra.

    • Calculate the area percent of each isomer and any impurities to determine the overall purity.

    • The ratio of the peak areas of the cis and trans isomers provides the isomer ratio.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

  • Data Analysis:

    • Confirm the chemical structure by assigning the observed proton signals to the respective protons of this compound.

    • For quantitative analysis, integrate the signals corresponding to the analyte and a certified internal standard of known concentration. The purity is calculated by comparing the integral areas, taking into account the number of protons and molecular weights of the analyte and the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is particularly useful for identifying non-volatile impurities that may not be detected by GC-MS.

  • Instrumentation: High-performance liquid chromatograph coupled to a mass spectrometer (LC-MS).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with 50% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1000.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the chromatogram for any peaks other than the main analyte peak.

    • Use the mass spectra of the impurity peaks to propose potential structures.

    • Quantify impurities based on their peak area relative to the main component, assuming a similar response factor for a preliminary assessment. For accurate quantification, impurity standards are required.

Alternative Compounds and Method Applicability

While this guide focuses on this compound, the described analytical methodologies are broadly applicable to a range of related cyclopropane derivatives used as intermediates in the pharmaceutical and agrochemical industries. For instance, analogs with different halogen substitutions (e.g., dibromoethenyl) or other functional groups on the cyclopropane ring can be analyzed using similar GC-MS, NMR, and LC-MS conditions, with appropriate method optimization. The principles of purity assessment—separation, identification, and quantification of the main component and its impurities—remain the same. When comparing the purity of this compound to an alternative intermediate, it is crucial to employ the same validated analytical methods to ensure a fair and accurate comparison.

Safety Operating Guide

Safe Disposal of (2,2-Dichloroethenyl)cyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Proper handling and disposal of (2,2-Dichloroethenyl)cyclopropane are critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this halogenated organic compound. Due to its likely hazardous nature, this compound must be managed as a hazardous waste in accordance with local, state, and federal regulations.

This compound is a highly flammable liquid and vapor, is harmful if swallowed or inhaled, and may cause cancer. It also causes skin and serious eye irritation.

Key Disposal and Safety Information

Proper disposal begins with a thorough understanding of the chemical's properties and hazards. The following table summarizes key quantitative data.

PropertyValueSource
Physical State LiquidAssumed from similar compounds
Boiling Point 83 °C / 181 °F (for a related compound)
Melting Point -35 °C / -31 °F (for a related compound)
Density 1.256 g/mL at 25 °C (77 °F) (for a related compound)
Hazard Class (assumed) Flammable Liquid, Acutely Toxic, CarcinogenBased on similar compound SDS
RCRA Classification Likely regulated as a halogenated organic compoundGeneral chemical classification[1][2]

Operational Disposal Plan: Step-by-Step Procedures

Adherence to these procedural steps is mandatory for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Handling:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate PPE:

    • Flame-retardant antistatic protective clothing.

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Safety goggles and a face shield for eye and face protection.

    • A NIOSH-approved respirator is required when vapors or aerosols are generated.

2. Waste Collection and Segregation:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program. As a halogenated organic compound, it must be segregated into a designated "Halogenated Organic Waste" container.[1]

  • Use a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of the hazards (e.g., "Flammable," "Toxic," "Carcinogen").

3. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area immediately.

  • Remove all sources of ignition. [3] Use non-sparking tools and explosion-proof equipment.[3]

  • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources, until it is collected by a licensed hazardous waste disposal contractor. [3]

  • All disposal must be conducted through your institution's EHS department or a certified hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4]

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard protocols for handling and disposing of halogenated organic compounds, as detailed in safety data sheets for structurally similar chemicals and regulatory guidelines. The primary "experiment" in this context is the safe and compliant disposal of the chemical.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Assess Hazards fume_hood Work in Fume Hood ppe->fume_hood collect Collect Waste in Designated Halogenated Organic Waste Container fume_hood->collect label_container Securely Cap and Label Container with Contents and Hazards collect->label_container store Store in Designated Hazardous Waste Storage Area label_container->store ehs Contact EHS for Waste Pickup store->ehs end End: Proper Disposal by Licensed Contractor ehs->end spill Spill Occurs evacuate Evacuate & Remove Ignition Sources spill->evacuate evacuate->ehs Large Spill absorb Absorb with Inert Material evacuate->absorb Small Spill collect_spill Collect and Containerize Spill Debris as Hazardous Waste absorb->collect_spill collect_spill->label_container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (2,2-Dichloroethenyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the management of (2,2-Dichloroethenyl)cyclopropane, a compound that, based on data from structurally similar chemicals, requires careful handling due to its potential hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the first step before handling any chemical. Based on the hazard profile of analogous compounds, this compound should be treated as a highly flammable liquid and vapor that is harmful if swallowed or inhaled, and may cause cancer. It is also presumed to be a skin and eye irritant and toxic to aquatic life.[1]

Recommended Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is essential when handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors.[2][3]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended), Flame-retardant and impervious lab coat or apronPrevents skin contact and protects from spills of flammable liquid.[2][3]
Respiratory Protection Work in a certified chemical fume hoodEnsures adequate ventilation and minimizes inhalation of toxic vapors.[4][5] For large-scale operations or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][6]
Footwear Closed-toe, chemical-resistant shoes or bootsProtects feet from spills.[2]

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Transport the chemical in a secondary container to the designated storage area.

2. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[4]

  • Keep the container tightly closed.

  • Store in a flammable liquids cabinet.

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

3. Handling and Use:

  • All handling of this compound must be conducted in a certified chemical fume hood.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Use only non-sparking tools.[4]

  • Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

4. Spill Management:

  • In case of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).

  • Place the absorbent material in a sealed container for disposal.

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

  • Ensure adequate ventilation and remove all sources of ignition.[3]

5. Disposal Plan:

  • All waste containing this compound is considered hazardous waste.

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Do not dispose of this chemical down the drain.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8] Contact your institution's EHS department for specific disposal procedures, which will likely involve incineration by a licensed waste disposal contractor.[9]

Experimental Protocol: General Handling Procedure

The following is a general protocol for using this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE.

    • Assemble all necessary equipment and reagents.

    • Have spill control materials readily available.

  • Dispensing:

    • Ground the container before opening.

    • Slowly open the container to release any pressure.

    • Use a clean, dry pipette or syringe to transfer the required amount of the chemical.

    • Immediately reseal the container.

  • Reaction:

    • Add the chemical to the reaction vessel within the fume hood.

    • Maintain a controlled environment as required by the specific reaction (e.g., temperature, inert atmosphere).

  • Work-up and Cleaning:

    • Quench the reaction safely according to the experimental procedure.

    • Clean all glassware with an appropriate solvent in the fume hood.

    • Collect all solvent rinses as hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound A Receiving & Inspection B Secure Storage (Flammable Cabinet) A->B Container OK C Handling in Fume Hood (Don PPE) B->C D Experiment/Use C->D E Spill? D->E F Small Spill Cleanup E->F Yes, Small G Large Spill - Evacuate & Notify EHS E->G Yes, Large H Waste Collection (Hazardous Waste) E->H No F->H I Disposal via EHS H->I

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and EHS department for further guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.